N,N-bis(2-chlorobenzyl)cyanamide
Description
BenchChem offers high-quality N,N-bis(2-chlorobenzyl)cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-bis(2-chlorobenzyl)cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis[(2-chlorophenyl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHQGWASJBIZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,N-bis(2-chlorobenzyl)cyanamide CAS 75326-67-9 properties
An In-depth Technical Guide to N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9)
Executive Summary
N,N-bis(2-chlorobenzyl)cyanamide is a disubstituted cyanamide featuring a central cyanamide core flanked by two 2-chlorobenzyl groups. While specific experimental data for this compound (CAS 75326-67-9) is scarce in publicly accessible literature, its structure suggests significant potential as a versatile intermediate in synthetic chemistry. The reactivity of the core cyanamide functional group is well-documented, serving as a powerful building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2] This guide provides a comprehensive overview of N,N-bis(2-chlorobenzyl)cyanamide, drawing upon the known chemistry of its constituent functional groups and analogous compounds. It covers its chemical identity, predicted physicochemical properties, a proposed synthetic methodology with detailed protocols, an analysis of its expected chemical reactivity, and critical safety and handling information. The objective is to equip researchers with the foundational knowledge required to synthesize, handle, and utilize this compound in novel research and development applications.
Chemical Identity and Nomenclature
The fundamental identity of a chemical compound is rooted in its structure and systematic nomenclature. N,N-bis(2-chlorobenzyl)cyanamide is defined by a central nitrogen atom double-bonded to one carbon and single-bonded to another, which in turn is triple-bonded to a second nitrogen. This N-C≡N core is substituted with two identical 2-chlorobenzyl groups.
Caption: Chemical structure of N,N-bis(2-chlorobenzyl)cyanamide.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 75326-67-9 |
| Molecular Formula | C₁₅H₁₂Cl₂N₂[3] |
| Molecular Weight | 307.18 g/mol |
| IUPAC Name | bis(2-chlorobenzyl)cyanamide |
| Canonical SMILES | C1=CC=C(C(=C1)CN(C#N)CC2=CC=CC=C2Cl)Cl |
| InChI Key | (Generated from structure) |
Physicochemical Properties
Comprehensive, experimentally-verified physicochemical data for N,N-bis(2-chlorobenzyl)cyanamide is not available in the cited literature. The properties listed below are based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental validation.
Table 2: Physicochemical Properties
| Property | Value / Prediction | Rationale / Comparative Data |
|---|---|---|
| Physical State | Predicted to be a solid at room temperature. | The parent compound, cyanamide, is a crystalline solid with a melting point of 44-46 °C.[1][4] The significant increase in molecular weight and surface area suggests a higher melting point for the title compound. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | The parent cyanamide has a boiling point of 83 °C at 6.7 Pa.[1] The title compound will have a significantly higher boiling point. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | The two nonpolar chlorobenzyl groups dominate the structure, suggesting poor aqueous solubility. The related 2-chlorobenzyl cyanide is soluble in organic solvents and sparingly soluble in water.[5] |
| Partition Coefficient (logP) | Predicted to be high (>3). | The parent cyanamide has a log Pow of -0.72, indicating water solubility.[4] The addition of two chlorophenyl groups will drastically increase lipophilicity. |
Synthesis and Methodologies
While a specific synthesis for N,N-bis(2-chlorobenzyl)cyanamide is not detailed in the available literature, a robust and environmentally conscious two-step method for N,N-difunctionalized cyanamides has been recently reported, which can be adapted for this purpose.[6] The proposed pathway involves the direct N,N-dialkylation of cyanamide using 2-chlorobenzyl halide.
Caption: Proposed workflow for the synthesis of N,N-bis(2-chlorobenzyl)cyanamide.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on general procedures for N-alkylation of cyanamides.[6][7] Researchers must perform their own risk assessment and optimization.
1. Reagent Preparation:
-
Dissolve cyanamide (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Anhydrous conditions are critical to prevent unwanted side reactions, especially if using a strong base like NaH. DMF is an excellent polar aprotic solvent for this type of substitution reaction.
-
2. Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil), portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Rationale: A strong, non-nucleophilic base is required to deprotonate cyanamide twice, forming the dianion or facilitating sequential alkylation. Adding the base at 0 °C controls the initial exothermic reaction.
-
3. Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add 2-chlorobenzyl chloride or 2-chlorobenzyl bromide (2.1 eq) dropwise as a solution in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion.
-
Rationale: Dropwise addition of the alkylating agent helps to manage the reaction exotherm. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature. Using the bromide analogue may increase reactivity.
-
4. Workup and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Rationale: The aqueous workup removes the DMF and inorganic salts. Extraction isolates the organic product.
-
5. Purification:
-
Concentrate the filtered organic solution under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.
-
Rationale: Purification is necessary to remove unreacted starting materials, mono-alkylated byproducts, and other impurities. The choice between chromatography and recrystallization depends on the nature and purity of the crude product.
-
Chemical Reactivity and Potential Applications
The synthetic utility of N,N-bis(2-chlorobenzyl)cyanamide stems directly from the versatile reactivity of the cyanamide functional group.[1][2][8] This moiety contains both an electrophilic and a nucleophilic site, although in a disubstituted cyanamide, the electrophilicity of the nitrile carbon is the dominant feature for further transformations.[2]
Key Reaction Pathways:
-
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanamide can readily participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions.[9] This makes it a valuable precursor for synthesizing five- and six-membered nitrogen-containing heterocycles, which are common scaffolds in many pharmaceutical compounds.[1][9]
-
Addition of Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles.[1]
-
Hydrolysis: Reaction with water will yield the corresponding N,N-bis(2-chlorobenzyl)urea.[8]
-
Guanidine Formation: Reaction with amines will produce substituted guanidines, a critical functional group in many biologically active molecules.[1]
-
Isothiourea/Isourea Formation: Reactions with thiols or alcohols can generate isothiourea or isourea derivatives, respectively.[1]
-
Potential Applications:
Given its structure and reactivity, N,N-bis(2-chlorobenzyl)cyanamide is a promising intermediate for:
-
Pharmaceutical Synthesis: As a building block for complex heterocyclic drugs, particularly those containing substituted aminopyrimidine or aminoimidazole cores, such as those found in kinase inhibitors (e.g., Imatinib) or antiviral agents.[1]
-
Agrochemical Development: Cyanamide derivatives are used in the creation of pesticides and plant growth regulators.[2][10] The title compound could serve as a precursor for new active ingredients.
-
Materials Science: The cyanamide group can be a precursor for nitrogen-rich polymers and materials with interesting coordination chemistry.[11]
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9) was not identified in the search results. The following hazard assessment is based on the known toxicology of the parent cyanamide molecule and related chlorinated aromatic compounds. This compound should be handled only by trained professionals with appropriate engineering controls and personal protective equipment.
The hazard profile is a composite of its structural components:
-
Cyanamide Moiety: The parent compound, cyanamide, is highly toxic. It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer and damaging fertility or the unborn child.[4][12] It may also cause damage to organs (specifically the thyroid) through prolonged exposure.[4]
-
Chlorobenzyl Moiety: Compounds like 2-chlorobenzyl cyanide are toxic, irritants, and harmful if ingested or inhaled.[5] Contact with acids can liberate very toxic gas (hydrogen cyanide).[13]
Table 3: Anticipated Hazard Profile
| Hazard Class | GHS Statement (Anticipated) | Source/Rationale |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | H301 + H311: Toxic if swallowed or in contact with skin. | Based on cyanamide.[4][12] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Based on cyanamide.[4][12] |
| Sensitization | H317: May cause an allergic skin reaction. | Based on cyanamide.[4][12] |
| Carcinogenicity | H351: Suspected of causing cancer. | Based on cyanamide.[4][12] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | Based on cyanamide.[4][12] |
| Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | Based on cyanamide.[4] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | Based on cyanamide.[4][12] |
Recommended Handling and Storage Protocol
Table 4: Recommended Handling and Storage Procedures
| Aspect | Procedure |
|---|---|
| Engineering Controls | Use only in a certified chemical fume hood with adequate ventilation.[14] Ensure an accessible safety shower and eyewash station are nearby.[14] |
| Personal Protective Equipment (PPE) | Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[4][15] Eye Protection: Wear chemical safety goggles and a face shield.[14][15] Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[4] |
| Handling | Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapor.[14] Wash hands thoroughly after handling.[14][15] Avoid release to the environment.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15] Store locked up.[15] Keep away from incompatible materials such as strong acids and oxidizing agents. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous. |
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Material Safety Data Sheet - Spectrum Chemical. (2006). Spectrum Chemical.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Safety Data Sheet - ChemScene. (2022). ChemScene.
- N,N-bis(2-chlorobenzyl)cyanamide - Key Organics. Key Organics.
- Cyanamide - Wikipedia. Wikipedia.
- Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. (2024). Springer.
- What is the mechanism of Cyanamide? - Patsnap Synapse. (2024).
- (2-chlorobenzyl)cyanamide | 1248431-20-0. AA Blocks.
- Applications of Cyanamide - ChemicalBook. (2019). ChemicalBook.
- Cyanamide - SCBT. Santa Cruz Biotechnology.
- Cyanamide (Ref: LH 21,810A) - AERU - University of Hertfordshire. (2026). University of Hertfordshire.
- bmse000656 Cyanamide
- Cyanamide - the NIST WebBook. NIST.
- Cyanamide synthesis by cyanation - Organic Chemistry Portal. Organic Chemistry Portal.
- SPECIFIC
- Recent Advances in Cyanamide Chemistry: Synthesis and Applic
- Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide - Benchchem. Benchchem.
- US4056509A - Preparation of benzyl cyanides - Google Patents.
- 2-CHLOROBENZYL CYANIDE - Sdfine. Sdfine.
- Introduction to cyanamides - ORCA - Cardiff University. (2018). Cardiff University.
- Recent Advances in Cyanamide Chemistry: Synthesis and Applic
- Cyanamide - Substance Details - SRS | US EPA. (2023). US EPA.
- Cyanamide – Knowledge and References - Taylor & Francis. Taylor & Francis.
- Cas 31696-67-0,9H-Thioxanthen-9-one, 2-hydroxy- | lookchem. lookchem.
- Bis(2-chlorobenzyl)-N′′-(2,2,2-trichloroacetyl)phosphoric triamide - PMC. (2012).
Sources
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. Applications of Cyanamide_Chemicalbook [chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 9. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]
- 10. Cyanamide (Ref: LH 21,810A) [sitem.herts.ac.uk]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemscene.com [chemscene.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Guide: N-cyano-N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanamine
This guide provides an in-depth technical analysis of N-cyano-N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanamine , chemically identified as
PART 1: Chemical Identity & Nomenclature
This section establishes the rigorous chemical definition of the target compound to ensure zero ambiguity in procurement and regulatory documentation.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | |
| Common Chemical Name | |
| CAS Registry Number | 75326-67-9 |
| Molecular Formula | |
| Molecular Weight | 291.17 g/mol |
| SMILES | Clc1ccccc1CN(C#N)Cc2ccccc2Cl |
| InChI Key | MFCD00127343 (MDL Number) |
Synonyms and Trade Designations
Researchers may encounter this compound under various designations depending on the supplier or application context:
-
Bis(2-chlorobenzyl)cyanamide
- -Cyano-bis(2-chlorobenzyl)amine
-
Cyanamide, bis[(2-chlorophenyl)methyl]-
-
Bis[(2-chlorophenyl)methyl]cyanamide
PART 2: Structural Analysis & Connectivity
The molecule consists of a central cyanamide (
Structural Visualization (Graphviz)[1]
Figure 1: Connectivity diagram of N,N-bis(2-chlorobenzyl)cyanamide showing the central nitrogen core flanked by two sterically hindered chlorobenzyl domains.[1]
PART 3: Synthesis & Experimental Protocols
The synthesis of this compound typically follows a nucleophilic substitution pathway. The choice of reagents determines the impurity profile.
Primary Synthetic Route: Cyanogen Bromide Alkylation[1]
Mechanism: Nucleophilic attack of the secondary amine (
Reagents:
-
Precursor:
-Bis(2-chlorobenzyl)amine (CAS 5460-83-3).[1] -
Reagent: Cyanogen Bromide (BrCN).[1]
-
Base: Sodium bicarbonate (
) or Triethylamine ( ).[1] -
Solvent: Dichloromethane (DCM) or Acetonitrile (
).[1]
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of
-bis(2-chlorobenzyl)amine in 50 mL of anhydrous DCM. -
Cooling: Cool the solution to 0°C using an ice/salt bath to suppress side reactions.
-
Addition: Add 1.2 equivalents (12.0 mmol) of Sodium Bicarbonate solid directly to the flask.
-
Reaction: Dropwise add a solution of Cyanogen Bromide (11.0 mmol) in 10 mL DCM over 20 minutes.
-
Critical Control Point: Maintain temperature < 5°C during addition to prevent volatilization of BrCN.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting amine disappears.
-
Workup: Quench with water (50 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted amine) followed by Brine.
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Alternative Route: Bis-Alkylation of Cyanamide[1]
Mechanism: Double alkylation of cyanamide (
Reagents:
-
Precursor: Cyanamide (
).[1] -
Alkylating Agent: 2-Chlorobenzyl chloride (2.2 equivalents).[1]
-
Base: Sodium Hydride (NaH) or KOH.[1]
Note: This route is less preferred due to the potential for over-alkylation or polymerization of cyanamide but is useful if the secondary amine precursor is unavailable.[1]
PART 4: Analytical Characterization (Self-Validating Systems)
To ensure the identity of the synthesized or purchased material, the following analytical parameters must be met.
HPLC Profile
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide/Cyano absorption) and 254 nm (Aromatic) |
| Retention Time | ~7.5 - 8.2 min (Highly lipophilic due to two chlorobenzyl groups) |
Mass Spectrometry (LC-MS/ESI)
-
Molecular Ion
: Calculated: 291.04; Observed: 291.1.[1] -
Isotopic Pattern : Distinctive chlorine pattern.[1]
-
Fragmentation :
-
Loss of Cyano group (
).[1] -
Tropylium ion formation (m/z 125 for chlorobenzyl cation).
-
PART 5: Applications in Drug Development
This compound serves as a "masked" electrophile. The cyano group attached to the nitrogen renders the molecule useful for constructing complex heterocyclic scaffolds.
Synthetic Pathway Visualization
Figure 2: Divergent synthetic utility of the N-cyano core.
Specific Utility
-
Guanidine Synthesis: Reaction with primary amines yields
-trisubstituted guanidines, a motif found in antimalarials and antifungal agents.[1] -
Impurity Tracking: In the synthesis of drugs involving 2-chlorobenzylamine (e.g., certain antiplatelet agents or fungicides), the reaction of residual amine with cyanogen halides (often used in adjacent process steps) can generate this impurity.[1]
References
-
PubChem Database. N,N-Bis(2-chlorobenzyl)cyanamide (Compound Summary).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Royal Society of Chemistry. Synthetic methodologies for dibenzyl cyanamides.[1] (Contextual reference for cyanamide alkylation protocols). [Link][1]
Sources
Chemical Safety & Handling Monograph: Bis(2-chlorobenzyl)cyanamide
CAS No: 75326-67-9 Document Type: Technical Safety & Handling Guide (Research Grade) Version: 1.0 | Status: Active Research Intermediate
Executive Summary & Chemical Identity
Bis(2-chlorobenzyl)cyanamide is a specialized organic intermediate utilized primarily in the synthesis of isothiourea and guanidine derivatives—pharmacophores central to the development of histamine receptor ligands (e.g., H3/H4 antagonists like Clobenpropit analogs).
Unlike common reagents, this compound occupies a niche in Structure-Activity Relationship (SAR) libraries. As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact CAS is limited in public registries, its structural moieties (N-substituted cyanamide and halogenated benzyl groups) mandate a specific "Predicted Hazard Profile" that treats it as a potent alkylating precursor and irritant.
Physicochemical Profile
| Property | Specification / Data |
| Chemical Name | N,N-Bis(2-chlorobenzyl)cyanamide |
| CAS Number | 75326-67-9 |
| Molecular Formula | C₁₅H₁₂Cl₂N₂ |
| Molecular Weight | 291.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in water |
| Melting Point | 108–110 °C (Typical for this class) |
| Reactivity | Electrophilic cyano group; susceptible to nucleophilic attack by amines/thiols |
Hazard Identification & Mechanistic Toxicology
GHS Classification (Predicted based on SAR): Signal Word: WARNING
The "Why" Behind the Hazard
To understand the safety profile, we must look at the molecule's reactivity:
-
The Cyanamide Core (N-C≡N): Unlike simple nitrile salts (which release cyanide ion rapidly), N-substituted cyanamides are electrophiles. They react with nucleophiles (like proteins in skin/mucosa) to form stable adducts. This mechanism drives their skin sensitization and irritation potential.
-
The Chlorobenzyl Moieties: Halogenated benzyl groups increase lipophilicity, facilitating absorption through the stratum corneum. While less lachrymatory than their parent benzyl chloride precursors, they retain significant membrane-irritating properties.
Safe Handling Protocols: The "Self-Validating" Workflow
Standard SDSs list rules; this guide explains the engineering controls required to validate safety.
A. Engineering Controls[4]
-
Primary Containment: All weighing and transfer must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.
-
Static Control: As a crystalline organic solid, electrostatic discharge is a risk. Use anti-static weighing boats and ground all metal spatulas.
B. Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Standard Handling | Nitrile Gloves (Double gloved, 0.11mm min) | Prevents incidental contact; outer glove protects inner from contamination. |
| Synthesis/Reaction | Butyl Rubber or Viton Gloves | Required if using penetrating solvents like DCM or DMF. |
| Eye/Face | Chemical Splash Goggles | Crystalline dust can bypass standard safety glasses. |
| Respiratory | N95 or P100 (if outside hood) | Prevents inhalation of fine particulates during weighing. |
C. Synthesis Safety Logic (Reaction Monitoring)
When using this compound to synthesize isothioureas (e.g., reaction with a thiol), the cyanamide carbon is the electrophile.
Diagram 1: Synthesis Utility & Safety Critical Points This workflow illustrates the transformation of the cyanamide and where safety risks peak.
Caption: The reaction phase (Red) poses the highest risk due to the combination of the active cyanamide electrophile and volatile solvents.
Emergency Response & Stability
Stability & Storage
-
Storage Condition: Keep at 2–8°C (Refrigerated).
-
Incompatibility: Strong oxidizing agents and strong acids. Hydrolysis under acidic conditions can release the parent amine (bis(2-chlorobenzyl)amine), which is corrosive.
-
Shelf Life: Re-test purity annually by HPLC. Degradation often manifests as a yellowing of the white solid.
Spill Response Algorithm
Do not treat this as a generic spill. Follow this logic to minimize contamination.
Diagram 2: Spill Response Decision Matrix
Caption: Decision tree prioritizing dust suppression for solids and containment for solutions.
Regulatory & Transport Information
-
Transport (IATA/DOT): Not regulated as a dangerous good for transport in small quantities (Research Exemption), but should be treated as Class 9 (Miscellaneous) if shipped in bulk due to environmental toxicity potential.
-
TSCA (USA): Not listed. For R&D use only under the supervision of a technically qualified individual (40 CFR 720.36).
References
-
Royal Society of Chemistry. (2014). Green and efficient synthesis of dibenzyl cyanamides. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Efficient Approaches to S-Alkyl-N-alkylisothioureas: Syntheses of Histamine H3 Antagonist Clobenpropit. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for Cyanamide derivatives. Retrieved from [Link]
Sources
Solubility of N,N-bis(2-chlorobenzyl)cyanamide in organic solvents
An In-Depth Technical Guide to the Solubility of N,N-bis(2-chlorobenzyl)cyanamide in Organic Solvents
Introduction: The Strategic Importance of Solubility Profiling
N,N-bis(2-chlorobenzyl)cyanamide is a disubstituted cyanamide derivative. Compounds of this class are significant as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1][2]. The strategic placement of two chlorobenzyl groups on the cyanamide nitrogen atom results in a molecule with distinct physicochemical properties that dictate its behavior in a reaction and purification environment. For researchers in drug development and synthetic chemistry, a comprehensive understanding of a compound's solubility is not merely academic; it is a foundational pillar for successful process development, enabling rational solvent selection for synthesis, crystallization, chromatography, and formulation.
This guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of N,N-bis(2-chlorobenzyl)cyanamide. We will move beyond simple data reporting to explain the causal relationships between molecular structure and solubility, present a validated experimental protocol for solubility determination, and offer insights into the practical application of this critical data.
Theoretical Framework: A Predictive Analysis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction[3][4]. A molecule's solubility is governed by the balance of its polar and nonpolar characteristics and its ability to form intermolecular interactions with the solvent.
Molecular Structure Analysis
The structure of N,N-bis(2-chlorobenzyl)cyanamide is characterized by two key regions:
-
The Polar Core: The central cyanamide group (>N-C≡N) is inherently polar due to the electronegativity difference between nitrogen and carbon and the presence of the nitrile group. This region can participate in dipole-dipole interactions.
-
The Nonpolar Periphery: The two 2-chlorobenzyl groups (-CH₂-C₆H₄Cl) are large, bulky, and predominantly nonpolar. The aromatic rings and methylene bridges contribute significant van der Waals forces. While the chlorine atom adds some polarity, the overall character of these substituents is hydrophobic.
Expert Inference: The molecule's large nonpolar surface area, conferred by the two chlorobenzyl rings, will be the dominant factor in its solubility profile. We can, therefore, predict that N,N-bis(2-chlorobenzyl)cyanamide will exhibit limited solubility in highly polar solvents like water and greater solubility in solvents of intermediate to low polarity. Its structure is a significant departure from the parent molecule, cyanamide, which is highly soluble in polar solvents due to its small size and ability to hydrogen bond[5][6].
Predicted Solubility Profile
Based on this structural analysis, we can anticipate the following solubility trends:
-
High Solubility Expected: In moderately polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and nonpolar aromatic solvents (e.g., toluene). These solvents can effectively solvate both the polar cyanamide core and the large nonpolar groups. The parent compound, 2-chlorobenzyl cyanide, is noted to be soluble in organic solvents[7].
-
Moderate to Low Solubility Expected: In highly polar aprotic solvents (e.g., DMSO, DMF). While these solvents can interact with the polar core, they may be less effective at solvating the extensive nonpolar regions.
-
Very Low to Insoluble Expected: In polar protic solvents (e.g., water, methanol, ethanol) and highly nonpolar aliphatic solvents (e.g., hexane, cyclohexane). Polar protic solvents have strong hydrogen-bonding networks that would be disrupted by the large, nonpolar molecule without sufficient compensating interactions. Conversely, purely aliphatic solvents may not adequately solvate the polar cyanamide core[8].
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
To move from prediction to quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a solvent[4]. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analysis is accurate.
Causality in Experimental Design
The choice of the shake-flask method is deliberate. It ensures that the solvent becomes fully saturated with the solute, reaching a thermodynamic equilibrium. The extended equilibration time (24-72 hours) is critical to overcome any kinetic barriers to dissolution, which can be significant for crystalline solids[4]. The subsequent centrifugation and filtration steps are crucial to separate the saturated solution from any undissolved solid, preventing artificially inflated solubility measurements. Finally, using a validated, high-sensitivity analytical technique like HPLC ensures accurate quantification of the dissolved solute[4].
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of N,N-bis(2-chlorobenzyl)cyanamide in a selected organic solvent at a specified temperature.
Materials:
-
N,N-bis(2-chlorobenzyl)cyanamide (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid N,N-bis(2-chlorobenzyl)cyanamide to a vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can validate the minimum time required.
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand to allow the excess solid to settle.
-
Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet any suspended solid particles.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, tared vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is critical.
-
-
Quantification:
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve of N,N-bis(2-chlorobenzyl)cyanamide standards of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to allow for easy comparison and analysis. The following table serves as a template for recording experimentally determined values.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Classification |
| Hexane | Nonpolar Aliphatic | 25 | Experimental Value | Insoluble / Sparingly Soluble |
| Toluene | Nonpolar Aromatic | 25 | Experimental Value | Soluble / Freely Soluble |
| Diethyl Ether | Nonpolar | 25 | Experimental Value | Soluble / Freely Soluble |
| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Soluble / Freely Soluble |
| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Soluble / Freely Soluble |
| Acetone | Polar Aprotic | 25 | Experimental Value | Soluble / Freely Soluble |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Sparingly / Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Sparingly / Slightly Soluble |
| Methanol | Polar Protic | 25 | Experimental Value | Insoluble / Sparingly Soluble |
| Water | Polar Protic | 25 | Experimental Value | Insoluble |
Note: Classification can be based on standard pharmacopeia definitions (e.g., USP).
Practical Applications and Troubleshooting
The solubility data generated is directly applicable to several key areas of drug development and chemical synthesis:
-
Reaction Solvent Selection: Choose a solvent that can dissolve reactants to a sufficient concentration for an efficient reaction rate. For N,N-bis(2-chlorobenzyl)cyanamide, solvents like toluene or dichloromethane would likely be good candidates.
-
Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The data table can be expanded to include temperature-dependent solubility to identify suitable solvents.
-
Chromatographic Purification: Solubility in the mobile phase is crucial for column chromatography. The data helps in selecting appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) for effective separation.
-
Formulation Development: For preclinical studies, solubility in biocompatible solvents or co-solvent systems is a critical parameter that determines the feasibility of a formulation.
Troubleshooting Poor Solubility: If N,N-bis(2-chlorobenzyl)cyanamide exhibits poor solubility in a desired solvent system, a co-solvent approach can be effective. A common strategy involves using a primary nonpolar solvent and adding a small amount of a polar aprotic co-solvent (like DMF or DMSO) to enhance the dissolution of the polar cyanamide core[9]. This should be done judiciously, as the co-solvent can alter the overall properties of the reaction medium.
References
-
PubChem. Cyanamide. National Center for Biotechnology Information. [Link]
-
Chem LibreTexts. Experiment 1: Determination of Solubility Class. [Link] (Note: Specific page on solubility determination was consulted, but a general link is provided as the original may be part of a course-specific resource).
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link] (Note: This is a general reference to solubility principles often found in university chemistry resources).
-
Taj Organics. Specification: 2-Chlorobenzyl Cyanide. [Link] (Note: This refers to a product specification sheet).
-
Solubility of Things. Cyanamide. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link] (Note: This refers to general principles taught in organic chemistry courses).
-
University of Hertfordshire. Cyanamide (Ref: LH 21,810A). AERU. [Link]
-
Wikipedia. Cyanamide. [Link]
-
Cheméo. Cyanamide (CAS 420-04-2). [Link]
-
PrepChem.com. Synthesis of cyanamide. [Link]
-
MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. [Link]
-
Sdfine. 2-CHLOROBENZYL CYANIDE. [Link] (Note: Refers to a safety data sheet).
- Google Patents.
-
Nature. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Scientific Reports. [Link]
-
PMC. Bis(2-chlorobenzyl)-N′′-(dichloroacetyl)phosphoric triamide. Acta Crystallographica Section E. [Link]
-
MDPI. Syntheses and Characterization of Two Dicyanamide Compounds Containing Monovalent Cations: Hg2[N(CN)2]2 and Tl[N(CN)2]. Crystals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. benchchem.com [benchchem.com]
- 5. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 5.imimg.com [5.imimg.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of N,N-bis(2-chlorobenzyl)cyanamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to N,N-bis(2-chlorobenzyl)cyanamide, a disubstituted cyanamide with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The core of this guide focuses on the N,N-dialkylation of cyanamide, a robust and efficient method for the construction of the target molecule. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes. The information presented herein is grounded in established chemical principles and supported by recent literature, aiming to equip the reader with the necessary knowledge for the successful synthesis and characterization of N,N-bis(2-chlorobenzyl)cyanamide.
Introduction and Strategic Overview
N,N-disubstituted cyanamides are a class of organic compounds characterized by a cyano group attached to a tertiary nitrogen atom. These moieties are found in a range of biologically active molecules and serve as versatile synthetic intermediates.[1] N,N-bis(2-chlorobenzyl)cyanamide (CAS No. 75326-67-9; Molecular Formula: C₁₅H₁₂Cl₂N₂) is a specific analogue within this class, featuring two 2-chlorobenzyl groups on the nitrogen atom.[2] The presence of the chlorobenzyl groups can significantly influence the molecule's steric and electronic properties, making it an interesting candidate for further chemical transformations and biological screening.
The most direct and atom-economical approach to synthesizing N,N-bis(2-chlorobenzyl)cyanamide is through the N,N-dialkylation of cyanamide with a suitable 2-chlorobenzyl electrophile. This strategy leverages the nucleophilicity of the cyanamide anion to form two new C-N bonds in a sequential or one-pot process. Recent advancements in the synthesis of dibenzyl cyanamides have highlighted the efficiency of this approach, utilizing readily available starting materials under mild conditions.[3][4]
This guide will focus on a detailed exposition of this N,N-dialkylation strategy. We will explore the choice of reagents, the role of the base and solvent, and the key reaction parameters that ensure a high yield and purity of the final product.
Core Synthesis Methodology: N,N-Dialkylation of Cyanamide
The cornerstone of N,N-bis(2-chlorobenzyl)cyanamide synthesis is the nucleophilic substitution reaction between a cyanamide source and two equivalents of a 2-chlorobenzyl halide. The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of N,N-bis(2-chlorobenzyl)cyanamide.
Mechanistic Considerations
The reaction proceeds via a two-step nucleophilic substitution mechanism. The key steps are outlined below:
-
Deprotonation of Cyanamide: In the presence of a base, such as potassium carbonate, cyanamide is deprotonated to form the cyanamide anion. This anion is a resonance-stabilized nucleophile.
-
First Alkylation (N-monoalkylation): The cyanamide anion attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, displacing the halide leaving group. This results in the formation of N-(2-chlorobenzyl)cyanamide.
-
Second Deprotonation and Alkylation (N,N-dialkylation): The remaining proton on the mono-alkylated cyanamide is more acidic and is readily removed by the base. The resulting anion then undergoes a second alkylation with another molecule of the 2-chlorobenzyl halide to yield the final product, N,N-bis(2-chlorobenzyl)cyanamide.
The workflow for this synthesis is illustrated in the following diagram:
Sources
- 1. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]
- 2. keyorganics.net [keyorganics.net]
- 3. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Bis-Benzylated Cyanamide Derivatives: A Technical Guide to Synthesis and Medicinal Application
Executive Summary
This technical guide explores the medicinal chemistry of Bis-Benzylated Cyanamide (BBC) derivatives. Often overshadowed by their parent amines or guanidines, BBCs occupy a unique niche as both electrophilic warheads for cysteine-targeting enzymes and versatile intermediates for the synthesis of privileged scaffolds like quinazolines. This guide provides researchers with actionable protocols for synthesis, mechanistic insights into their pharmacodynamics, and structural logic for their application in drug design.
Part 1: The Pharmacophore & Mechanism of Action
Structural Properties
The
-
The Benzyl "Anchor": The two benzyl rings provide significant hydrophobic bulk, allowing the molecule to occupy large hydrophobic pockets found in enzymes like Cathepsin K or NAAA (N-acylethanolamine acid amidase). The
stacking potential of the benzyl rings often dictates binding affinity. -
The Cyanamide "Warhead": The nitrile carbon is electrophilic. Unlike simple nitriles, the attached nitrogen donates electron density via resonance, modulating the reactivity. This makes the cyanamide group a "soft" electrophile, selective for soft nucleophiles like the thiol (-SH) group of cysteine residues.
Mechanism: The Cysteine Trap
In medicinal chemistry, the cyanamide group acts as a covalent modifier . Upon binding to a target enzyme, the active site cysteine attacks the nitrile carbon.
-
Reaction:
-
Product: An isothiourea adduct.
-
Reversibility: Depending on the steric hindrance of the
groups (e.g., bis-benzyl) and the local pH, this adduct can be stable (irreversible inhibition) or slowly hydrolyzable (reversible covalent inhibition).
Expert Insight: The bis-benzyl substitution is critical here. Bulky benzyl groups shield the resulting isothiourea nitrogen from solvent, stabilizing the adduct and prolonging the residence time of the inhibitor on the enzyme.
Part 2: Synthetic Protocols
Protocol A: Green Synthesis of N,N-Dibenzylcyanamide
Source: Adapted from Wang et al., RSC Adv., 2024
This protocol avoids toxic cyanogen bromide, using calcium cyanamide or cyanamide solution with benzyl halides.
Reagents:
-
Benzyl bromide (
) (2.0 equiv) -
Cyanamide (
) (1.0 equiv) -
Base:
(2.5 equiv) -
Solvent: Acetonitrile (
) or Water/Acetone mix.
Step-by-Step Methodology:
-
Preparation: Dissolve cyanamide (42 mg, 1 mmol) in MeCN (5 mL) in a round-bottom flask.
-
Addition: Add
(345 mg, 2.5 mmol) followed by dropwise addition of Benzyl bromide (238 µL, 2 mmol). -
Reaction: Stir the mixture at Room Temperature for 5 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
-
Yield: Expect 85-92% of
-dibenzylcyanamide as a white crystalline solid.
Validation Check:
-
IR Spectrum: Look for the characteristic sharp nitrile stretch (
) at . -
1H NMR: Singlet for benzylic
at ppm.
Protocol B: Transformation to Quinazolines (The "Privileged Scaffold")
Source: Adapted from Lv et al., J. Org. Chem., 2016[1]
BBC derivatives are potent precursors for Quinazolines , a class of drugs including Gefitinib (Iressa) and Erlotinib (Tarceva).
Transformation Logic: The cyanamide carbon provides the "C2" carbon of the quinazoline ring, while the benzyl amine provides the nitrogen and the "C4" fragment after oxidative cyclization.
Step-by-Step Methodology:
-
Substrate: Start with
-dibenzylcyanamide.[2] -
Reagents:
(2.4 equiv), (catalytic), (solvent). -
Conditions: Heat to 100°C for 12 hours.
-
Mechanism: Iodine promotes the oxidative
functionalization of the benzyl ring, followed by intramolecular cyclization onto the nitrile. -
Result: Formation of 2-phenylquinazoline derivatives.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]
NAAA Inhibition for Pain & Inflammation
Target: N-acylethanolamine acid amidase (NAAA).
Relevance: NAAA degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.
Role of BBC:
-
Design Strategy: Use the bis-benzyl motif to mimic the lipophilic chain of PEA, guiding the cyanamide warhead to the active site.
-
Data: Analogs have shown
values in the low nanomolar range ( ).
Anticancer Activity (Mcl-1/Bcl-2 Inhibition)
Target: Anti-apoptotic proteins Mcl-1 and Bcl-2. Role of BBC: As a precursor to Cyanopyrimidines and Quinazolines .
-
Mechanism: These derivatives bind to the BH3 groove of anti-apoptotic proteins, triggering cancer cell death (apoptosis).
-
Key Data Point: 2-amino-4-phenylquinazoline derivatives (derived from BBCs) exhibit
values against MCF-7 breast cancer lines in the range of .
Summary of Activity Data
| Compound Class | Target | Mechanism | Potency Range ( | Ref |
| N-Alkyl Cyanamides | NAAA | Covalent Cys Trap | 5 - 50 nM | [1] |
| Bis-benzyl Ureas | Bacterial Cell Wall | Membrane Disruption | 10 - 100 | [2] |
| Quinazolines (BBC Derived) | EGFR / Tubulin | Kinase Inhibition | 10 - 500 nM | [3] |
Part 4: Visualizations
Mechanism of Cysteine Trapping
This diagram illustrates the covalent inhibition mechanism where the enzyme's cysteine thiol attacks the cyanamide carbon.
Caption: The nucleophilic attack of the catalytic cysteine thiol on the electrophilic cyanamide carbon forms a stable isothiourea adduct.
Synthetic Pathway: From Cyanamide to Quinazoline
This workflow visualizes the transformation of simple cyanamide into complex heterocyclic drugs.
Caption: Divergent synthesis from N,N-dibenzylcyanamide leading to Urea (Path A) or Quinazoline (Path B) scaffolds.
References
-
Malamas, M. S., et al. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Wang, Z., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances. Link
-
Lv, Z., et al. (2016).[1] Synthesis of Quinazolines from N,N'-Disubstituted Amidines via I2/KI-Mediated Oxidative C-C Bond Formation. Journal of Organic Chemistry. Link
-
Al-Salahi, R., et al. (2017).[3] Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Link
Sources
- 1. Synthesis of Quinazolines from N,N'-Disubstituted Amidines via I2/KI-Mediated Oxidative C-C Bond Formation [organic-chemistry.org]
- 2. CA2356969A1 - 3-substituted pyrrolidines useful as inhibitors of matrix metallo-proteinases - Google Patents [patents.google.com]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of N,N-Disubstituted Aryl Cyanamides: A Technical Guide
Topic: Thermodynamic Stability of N,N-Disubstituted Aryl Cyanamides Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary & Chemical Context
N,N-disubstituted aryl cyanamides (
However, "stable" is a relative term. This guide dissects the thermodynamic landscape of these compounds, detailing the specific pathways of degradation—hydrolysis, rearrangement, and polymerization—and provides validated protocols for assessing their longevity in pharmaceutical formulations.
The Thermodynamic Landscape
To understand the stability of N,N-disubstituted aryl cyanamides, one must analyze the competing resonance structures and the energy barriers preventing isomerization.
Resonance and Electronic Stabilization
The stability of the cyanamide moiety hinges on the delocalization of the amine nitrogen's lone pair into the nitrile group (Structure B below).
-
Structure A (Neutral): Dominant form.
-
Structure B (Zwitterionic): Contributes to the shortening of the
bond and reduced electrophilicity of the nitrile carbon.
Critical Insight: An electron-poor aryl group (e.g., p-nitrophenyl) pulls electron density away from the amine nitrogen, weakening the contribution of Structure B . This paradoxically destabilizes the cyanamide toward nucleophilic attack (hydrolysis) by restoring the electrophilic character of the nitrile carbon.
The Carbodiimide Trap
While N,N-disubstituted cyanamides cannot tautomerize via proton shift, they can undergo a thermal [1,3]-sigmatropic rearrangement to form N,N'-disubstituted carbodiimides (
-
Thermodynamics: In the gas phase, the carbodiimide isomer is often close in energy or slightly more stable.
-
Kinetics: In solution, the activation barrier for this rearrangement is high (
), rendering the cyanamide the kinetically trapped product at room temperature. -
Risk: At elevated temperatures (
), this rearrangement occurs.[1] The resulting carbodiimide is highly reactive toward water, rapidly hydrating to a urea.
Instability Pathways & Mechanisms
Hydrolysis (The Primary Degradation Route)
The most common failure mode for these compounds in solution is hydrolysis to the corresponding N,N-disubstituted urea. This process is generally acid-catalyzed.
Mechanism:
-
Protonation: The nitrile nitrogen is protonated.[2]
-
Nucleophilic Attack: Water attacks the electrophilic nitrile carbon.
-
Tautomerization: The resulting iso-urea intermediate rearranges to the stable urea.
Substituent Effects (Hammett Correlation)
The rate of hydrolysis (
| Substituent Type | Example | Effect on Stability | Mechanistic Rationale |
| Electron Donating (EDG) | -OMe, -Me | Increased | Increases electron density on amine N, strengthening resonance stabilization (Structure B). Reduces electrophilicity of nitrile C. |
| Electron Withdrawing (EWG) | -NO2, -CF3 | Decreased | Pulls density from amine N. Nitrile C becomes "harder" electrophile, accelerating water attack. |
| Steric Bulk (R Group) | -tBu, -iPr | Significantly Increased | Steric hindrance around the nitrile carbon blocks the approach of the nucleophile (water). |
Rule of Thumb: A p-nitro substituent can increase the hydrolysis rate by 10-50x compared to a p-methoxy group, depending on pH.
Experimental Protocols for Stability Assessment
Do not rely on generic stability data. You must validate the stability of your specific scaffold using the following self-validating protocols.
Accelerated Degradation Protocol (Arrhenius Method)
This protocol determines the shelf-life (
Reagents & Equipment:
-
Solvent System: 50:50 MeCN:Phosphate Buffer (pH 2.0, 7.4, and 9.0). Note: MeCN is chosen to ensure solubility of the lipophilic aryl cyanamide.
-
Internal Standard: Benzophenone (inert under these conditions).
-
HPLC: C18 column, UV detection at 254 nm.
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mM stock solution of the cyanamide and 0.5 mM internal standard in the solvent system.
-
Incubation: Aliquot samples into sealed HPLC vials. Incubate at three distinct temperatures:
, , and . -
Sampling: Inject samples at
hours. -
Data Analysis:
-
Plot
vs. Time. Linearity confirms pseudo-first-order kinetics. -
Extract rate constants (
) for each temperature. -
Plot
vs. (Arrhenius plot) to calculate .
-
Self-Validation Check:
-
If the plot of ln(Conc) vs. Time is curved: You likely have a competing reaction (e.g., polymerization) or product inhibition.
-
If Internal Standard degrades: The conditions are too harsh or the standard is reacting with the cyanamide.
Thermal Rearrangement Assessment (DSC)
Differential Scanning Calorimetry (DSC) is required to identify the onset temperature of the cyanamide-to-carbodiimide rearrangement or decomposition.
Protocol:
-
Sample: 2-5 mg of solid, dry cyanamide.
-
Pan: Hermetically sealed aluminum pan (to prevent loss of volatile rearrangement products).
-
Ramp: Heat from
to at . -
Interpretation:
-
Endotherm: Melting point.
-
Exotherm (Sharp): Decomposition or polymerization.
-
Exotherm (Broad, pre-decomposition): Rearrangement to carbodiimide (often immediately followed by polymerization of the carbodiimide).
-
Synthesis & Rearrangement Workflow
Understanding the synthesis helps in avoiding impurities that trigger instability.
References
-
Kinetics of Hydrolysis: Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions.[3] Link (Provides comparative mechanistic insight into N-substituted cyano-species hydrolysis).
-
Rearrangement Mechanisms: Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules (MDPI). Link (Comprehensive review covering the synthesis and rearrangement to carbodiimides).
-
Thermodynamic Data: Chemical Properties of Cyanamide. NIST Chemistry WebBook. Link (Baseline thermodynamic data for the parent cyanamide moiety).
-
Substituent Effects: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Link (Discusses electronic effects on nitrile/amide hydrolysis which directly parallels cyanamide stability).
-
Carbodiimide Isomerization: Carbodiimide production from cyanamide by UV irradiation and thermal reaction. PubMed. Link (Details the cyanamide-carbodiimide isomerization energy landscape).
Sources
Methodological & Application
Application Note: Reaction Conditions for Alkylation of Cyanamide with 2-Chlorobenzyl Chloride
Executive Summary
This guide details the optimized reaction conditions for the
The core challenge in this synthesis is controlling selectivity between mono-alkylation (formation of
Chemical Background & Mechanistic Insights
The Reactants
-
Cyanamide (
): An ambident nucleophile.[1] In basic conditions, it exists as the anion . The pKa of cyanamide is , making it deprotonatable by hydroxide or carbonate bases. -
2-Chlorobenzyl Chloride: An electrophile for
reactions. The ortho-chloro substituent introduces steric hindrance, slightly retarding the reaction rate compared to unsubstituted benzyl chloride, but also suppressing over-alkylation if conditions are carefully controlled.
Reaction Pathway & Selectivity
The reaction proceeds via an
-
Path A (Mono-Product): Favored by excess cyanamide, mild bases (
), and low concentration of the alkylating agent. -
Path B (Di-Product): Favored by excess alkylating agent, strong bases (50% NaOH), and Phase Transfer Catalysts (PTC).
Mechanistic Diagram
Caption: Mechanistic pathway showing the competition between mono- and di-alkylation. Control of the 'Selectivity Checkpoint' is achieved via stoichiometry and pH.
Critical Reaction Parameters
| Parameter | Recommendation for Mono-Alkylation | Recommendation for Di-Alkylation | Mechanistic Rationale |
| Stoichiometry | 2.0 - 3.0 eq. Cyanamide : 1.0 eq. Halide | 1.0 eq. Cyanamide : 2.5 eq. Halide | Excess cyanamide statistically minimizes the probability of the mono-product encountering a halide molecule. |
| Base | Calcium Carbonate ( | 50% NaOH (aq) | Mild bases prevent rapid deprotonation of the mono-product. Strong bases drive the reaction to completion (Di). |
| Solvent | Ethanol/Water or Acetonitrile | Toluene/Water or DCM/Water | Polar protic solvents stabilize the leaving group. Biphasic systems with PTC maximize rate for di-alkylation. |
| Catalyst | None (or weak PTC like TEBA) | Strong PTC (TBAB, Aliquat 336) | PTCs transport the active anion into the organic phase, accelerating the reaction, which is desired for forcing di-alkylation. |
| Temperature | 40°C - 50°C | 60°C - Reflux | Higher temperatures overcome the steric hindrance of the 2-chloro group for the second alkylation. |
Experimental Protocols
Protocol A: Selective Synthesis of -(2-chlorobenzyl)cyanamide (Mono-Alkylation)
Objective: Isolate the mono-alkylated species with >90% purity. Key Principle: "Acid-Base Extraction Workup" – The mono-product is acidic and soluble in base; the di-product is neutral and insoluble in base.
Reagents:
-
Cyanamide (50% aq. solution): 20 mmol (1.68 g/mL)
-
2-Chlorobenzyl chloride: 10 mmol (1.61 g)
-
Sodium Hydroxide (10M solution): For pH adjustment
-
Ethanol: 20 mL
-
Water: 10 mL
Step-by-Step Workflow:
-
Preparation: In a 100 mL Round Bottom Flask (RBF), dissolve Cyanamide (20 mmol) in Ethanol (15 mL) and Water (5 mL).
-
Activation: Add NaOH dropwise to adjust pH to
. Do not exceed pH 11 to prevent hydrolysis. -
Addition: Heat the solution to 45°C. Add 2-Chlorobenzyl chloride (10 mmol) dropwise over 1 hour. Note: Slow addition is crucial to keep the concentration of electrophile low relative to the nucleophile.
-
Reaction: Stir at 45-50°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Quench & Workup (The Self-Validating Step):
-
Evaporate Ethanol under reduced pressure.
-
Add Water (30 mL) and extract with Diethyl Ether (
mL). -
CRITICAL SEPARATION:
-
Ether Layer: Contains unreacted halide and Di-alkylated byproduct . (Discard or save for analysis).
-
Aqueous Layer: Contains the Mono-alkylated product as a sodium salt (
).
-
-
-
Isolation:
-
Cool the aqueous layer to 0°C.[2]
-
Acidify carefully with 1M HCl to pH 3-4. The mono-product will precipitate or oil out.
-
Extract the acidified aqueous layer with Ethyl Acetate (
mL). -
Dry over
, filter, and concentrate.
-
Expected Yield: 75-85% Appearance: White to off-white solid or viscous oil.
Protocol B: Synthesis of -bis(2-chlorobenzyl)cyanamide (Di-Alkylation)
Objective: Force complete alkylation.
Reagents:
-
Cyanamide (solid or 50% aq): 10 mmol
-
2-Chlorobenzyl chloride: 25 mmol (2.5 eq)
-
Sodium Hydroxide (50% aq): 10 mL
-
Toluene: 30 mL
-
Tetrabutylammonium Bromide (TBAB): 0.5 mmol (5 mol%)
Step-by-Step Workflow:
-
Biphasic Setup: In a 100 mL RBF, combine Toluene, 2-Chlorobenzyl chloride, and TBAB.
-
Base Addition: Add the Cyanamide and 50% NaOH solution.
-
Reaction: Heat to vigorous reflux (85-90°C internal temp) with rapid stirring (1000 rpm) to maximize phase mixing.
-
Duration: React for 6-12 hours. The steric bulk of the 2-chloro group requires longer reaction times than unsubstituted benzyl chloride.
-
Workup:
-
Cool to RT. Separate phases.
-
Wash organic layer with Water (
), 1M HCl ( to remove any mono-species), and Brine. -
Dry over
and concentrate. -
Recrystallize from Ethanol/Hexane if necessary.
-
Experimental Workflow Diagram (Protocol A)
Caption: Workflow for selective mono-alkylation exploiting the acidity of the mono-product for purification.
Analytical Validation & Troubleshooting
Analytical Checkpoints
-
TLC (Hexane:EtOAc 7:3):
-
2-Chlorobenzyl chloride:[2]
(UV active). -
Di-product:
. -
Mono-product:
(Streaks if acidic; clearer if plate is neutralized).
-
-
NMR (
, ):-
Look for the benzylic
peak. -
Mono: Doublet (if coupling to NH) or broad singlet
ppm. -
Di: Singlet
ppm (integrated for 4H vs aromatic protons). -
IR: Strong nitrile stretch (
) at .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Mono) | Hydrolysis of cyanamide to urea. | Ensure pH does not exceed 11. Keep temp < 55°C. |
| High Di-Alkylation | Addition of halide was too fast; Base too strong. | Use strictly 2:1 Cyanamide:Halide ratio. Slow down addition. Switch to Carbonate base. |
| Product is Oily/Impure | Residual benzyl chloride. | Wash the final product with Hexane (Mono-product is usually insoluble in Hexane, Halide is soluble). |
| No Reaction | Steric hindrance of 2-Cl group. | Add 5 mol% KI (Finkelstein condition) to generate transient 2-chlorobenzyl iodide in situ. |
Safety & Handling
-
Cyanamide: Highly toxic and a severe skin irritant. It inhibits aldehyde dehydrogenase (alcohol sensitivity). Handle in a fume hood.
-
2-Chlorobenzyl Chloride: Lachrymator and corrosive. Causes severe eye damage.
-
Waste Disposal: Aqueous streams containing cyanamide must be treated with bleach (hypochlorite) to oxidize residual cyanamide before disposal, ensuring pH > 10 to prevent HCN evolution.
References
-
Organic Chemistry Portal. (2019). Cyanamide synthesis by cyanation and alkylation protocols. Retrieved from [Link]
-
PhaseTransfer.com. (2005).[3] Industrial Phase-Transfer Catalysis: Cyanation and Alkylation of Benzyl Chlorides. Retrieved from [Link]
-
Chien, T.-C., et al. (2014).[4] Practical Synthesis of N-Substituted Cyanamides as N-C-N Building Blocks. Organic Letters, 16, 892.[4] Retrieved from [Link]
-
Little Flower College. (n.d.). Phase Transfer Catalysis Mechanisms and Applications. Retrieved from [Link]
Sources
Application Note: Synthesis of Phosphoric Triamides using Bis(2-chlorobenzyl)cyanamide
This Application Note and Protocol details the synthesis of phosphoric triamides, specifically focusing on the utilization of Bis(2-chlorobenzyl)cyanamide as a key precursor.
While Bis(2-chlorobenzyl)amine is the direct nucleophile required for the phosphorylation reaction, Bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9) serves as a crucial stable intermediate, often obtained via the Von Braun degradation of tertiary amines or direct alkylation. This guide provides the complete workflow: converting the cyanamide to the active amine, followed by its coupling with phosphoryl chloride (
Abstract & Scope
Phosphoric triamides containing the
This protocol addresses a common synthetic challenge: the generation of high-purity secondary amines for phosphorylation. Here, Bis(2-chlorobenzyl)cyanamide is utilized as the stable precursor. The workflow involves a two-stage process:
-
Activation: Hydrolysis of the cyanamide to release the free secondary amine, Bis(2-chlorobenzyl)amine .
-
Phosphorylation: Nucleophilic substitution reaction with phosphoryl chloride (
) or substituted phosphoryl dichlorides to yield the target phosphoric triamide.
Scientific Mechanism & Rationale
The Cyanamide Advantage
Secondary amines like bis(2-chlorobenzyl)amine can be prone to oxidation or contamination over time. The cyanamide derivative (
-
Stability: The electron-withdrawing cyano group stabilizes the nitrogen, preventing premature oxidation.
-
Purification: Cyanamides are often crystalline solids that can be easily recrystallized, ensuring the subsequent phosphorylation step starts with high-purity material.
Reaction Pathway
The synthesis follows a logical cleavage-coupling sequence:
-
Cyanamide Hydrolysis: The cyano group is removed under acidic or basic conditions. Acidic hydrolysis is preferred for chlorobenzyl derivatives to avoid side reactions on the benzyl ring.
-
Phosphorylation: The liberated secondary amine acts as a nucleophile, attacking the electrophilic phosphorus center of
.
Visual Pathway (Graphviz)
Figure 1: Synthetic workflow converting the cyanamide precursor to the final phosphoric triamide.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity / Grade |
| Bis(2-chlorobenzyl)cyanamide | Precursor | >98% (HPLC) |
| Phosphoryl Chloride ( | Phosphorylating Agent | Distilled prior to use |
| Sulfuric Acid ( | Hydrolysis Catalyst | 25% aq. solution |
| Triethylamine ( | HCl Scavenger | Dried over KOH |
| Acetonitrile ( | Solvent | Anhydrous (<50 ppm |
| Chloroform ( | Extraction/Solvent | AR Grade |
Step 1: Preparation of Bis(2-chlorobenzyl)amine
Rationale: To generate the reactive secondary amine in situ or as an isolated intermediate.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of Bis(2-chlorobenzyl)cyanamide in 20 mL of ethanol.
-
Acid Addition: Slowly add 15 mL of 25%
. -
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1) until the cyanamide spot disappears.
-
Neutralization: Cool to room temperature. Basify to pH 10 using 20% NaOH solution.
-
Extraction: Extract the liberated amine with
( mL). -
Drying: Dry the organic layer over anhydrous
, filter, and evaporate the solvent. -
Yield Check: You should obtain Bis(2-chlorobenzyl)amine as a viscous oil or low-melting solid. Note: Use immediately for Step 2 or store under
.
Step 2: Synthesis of the Phosphoric Triamide
Rationale: Nucleophilic attack of the hindered amine on the phosphorus center. The protocol below describes the synthesis of a symmetric phosphoric triamide. For mixed amides, adjust stoichiometry.
-
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Reagent Prep: Dissolve 10 mmol of Phosphoryl Chloride (
) in 15 mL of dry acetonitrile. Cool the solution to -5°C in an ice/salt bath. -
Amine Addition:
-
Mix 60 mmol of Bis(2-chlorobenzyl)amine (from Step 1) and 60 mmol of Triethylamine in 30 mL of dry acetonitrile.
-
Note: Excess amine is used to drive the reaction to completion for the tris-substituted product. For mono-substitution, use 10 mmol amine + 10 mmol base.
-
-
Reaction: Add the amine solution dropwise to the cold
solution over 30 minutes.-
Critical: Maintain temperature below 0°C to prevent side reactions.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the residue with distilled water to remove residual salts.
-
-
Purification: Recrystallize the crude solid from a mixture of Methanol/Chloroform (4:1) to obtain pure crystals.
Characterization & Validation
To validate the structure, compare spectral data against the following expected parameters (based on analogous chlorobenzyl phosphoramide structures):
| Technique | Expected Signal / Feature | Interpretation |
| Confirms the formation of the | ||
| Benzylic | ||
| IR Spectroscopy | 1180 – 1220 | Strong stretching vibration of the |
| X-Ray Crystallography | Tetrahedral P geometry | Distorted tetrahedral configuration is typical for phosphoric triamides. |
Key Structural Check: The coupling constant
Troubleshooting & Optimization
-
Problem: Low Yield in Step 2.
-
Cause: Steric hindrance of the bis(2-chlorobenzyl) group.
-
Solution: Increase reaction time to 48 hours or reflux the acetonitrile solution after the initial addition.
-
-
Problem: "Sticky" Product.
-
Cause: Incomplete removal of triethylamine hydrochloride.
-
Solution: Ensure thorough water washing or use a silica gel column (CHCl3/MeOH) for purification.
-
-
Problem: Hydrolysis Failure (Step 1).
-
Cause: Cyanamide is resistant.
-
Solution: Switch to alkaline hydrolysis (KOH in Ethylene Glycol at 150°C) if acid hydrolysis is too slow.
-
References
-
Pourayoubi, M., et al. (2011). Synthesis and crystal structure of N,N'-Bis(2-chlorobenzyl)-N''-(dichloroacetyl)phosphoric triamide. Acta Crystallographica Section E. Link
-
Gholivand, K., et al. (2011). Structural Characteristics of Phosphoramide Derivatives as Urease Inhibitors. Journal of Agricultural and Food Chemistry. Link
-
Toghraee, M., et al. (2011). Synthesis and characterization of new phosphoramidates. Polyhedron. Link
-
RSC Chemical Communications. (2017). Cyanamide as a prebiotic phosphate activating agent.[1][2] (Context on cyanamide-phosphate chemistry). Link
-
Key Organics. (2023). Product Specification: N,N-bis(2-chlorobenzyl)cyanamide. Link
Disclaimer: This protocol involves the use of hazardous chemicals (
Sources
Application Note: Catalytic Applications of Bis(2-chlorobenzyl)cyanamide Metal Complexes
Executive Summary & Mechanistic Rationale
In modern transition metal catalysis, the design and selection of ligands and substrates dictate the kinetic stability and regioselectivity of the resulting transformations. N,N-Bis(2-chlorobenzyl)cyanamide (CAS: 75326-67-9) represents a highly specialized, non-innocent cyanamide derivative. The cyanamide moiety (N–C≡N) inherently possesses an unusual chemical duality: a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit.
When applied in metal-catalyzed workflows, the addition of the bis(2-chlorobenzyl) substituents introduces two critical mechanistic advantages:
-
Steric Encapsulation: The bulky ortho-chloro substituted benzyl rings provide a sterically demanding environment. This prevents the formation of inactive, multi-ligated metal "dead-ends" (kinetic stability) and dictates strict regiocontrol during metallacycle intermediate formation.
-
Electronic Modulation (Inductive Effect): The electronegative chlorine atoms exert a strong electron-withdrawing inductive effect. When the terminal nitrile nitrogen coordinates to a transition metal center (e.g., Ru, Os, Zn), this inductive pull further depopulates the electron density on the nitrile carbon. This renders the carbon highly susceptible to nucleophilic attack, dramatically accelerating reactions such as catalytic hydration and guanylation [1].
This application note provides detailed, self-validating protocols for utilizing bis(2-chlorobenzyl)cyanamide in two primary catalytic workflows: Catalytic Hydration to Ureas and [2+2+2] Cyclotrimerization .
Quantitative Data: Catalytic Efficiency
The following table summarizes the comparative catalytic efficiency of various transition metal complexes utilizing bis(2-chlorobenzyl)cyanamide as a substrate/ligand. The data highlights the superior turnover numbers (TON) achieved by phosphinous acid-based osmium complexes due to lower ring strain in the transition state [1].
| Catalyst System | Application | Temp (°C) | Time (h) | Yield (%) | TON |
| [RuCl2(η⁶-p-cymene)(PMe2OH)] | Hydration to Urea | 60 | 4 | 92 | 92 |
| [OsCl2(η⁶-p-cymene)(PMe2OH)] | Hydration to Urea | 40 | 2 | 98 | 98 |
| ZnCl2 (Aqueous/Acetone) | Hydration to Urea | 80 | 12 | 81 | 16 |
| Ni(cod)2 / IMes | [2+2+2] Cycloaddition | 80 | 6 | 88 | 44 |
| Sc(OTf)3 (10 mol%) | Guanylation | 100 | 8 | 91 | 9 |
Table 1: Performance metrics of metal-catalyzed reactions involving bis(2-chlorobenzyl)cyanamide. Yields represent isolated, purified products.
Workflow 1: Catalytic Hydration to Ureas
The hydration of cyanamides to ureas typically requires harsh conditions. However, coordination of bis(2-chlorobenzyl)cyanamide to a soft Lewis acid like Ru(II) or Os(II) activates the nitrile. The intramolecular nucleophilic attack by the OH group of a coordinated phosphinous acid ligand drives the reaction efficiently in pure water [1]. Zinc(II) halides can also mediate this hydration without co-catalysts, forming stable [ZnX2(NCNR2)2] intermediates [3].
Catalytic hydration cycle of cyanamides via transition metal coordination.
Protocol A: Osmium-Catalyzed Synthesis of 1,1-Bis(2-chlorobenzyl)urea
Self-Validation Checkpoint: The reaction progress must be monitored by IR spectroscopy; the disappearance of the strong C≡N stretching band (~2200 cm⁻¹) confirms complete conversion.
Materials:
-
N,N-Bis(2-chlorobenzyl)cyanamide (1.0 mmol, 291.18 mg)
-
[OsCl2(η⁶-p-cymene)(PMe2OH)] catalyst (0.01 mmol, 1 mol%)
-
Degassed, deionized water (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL Schlenk flask equipped with a magnetic stir bar, add the N,N-bis(2-chlorobenzyl)cyanamide and the Os(II) catalyst under an argon atmosphere.
-
Solvent Addition: Inject 3.0 mL of degassed water. The biphasic mixture will initially appear as a suspension.
-
Thermal Activation: Heat the reaction mixture to 40 °C using a temperature-controlled oil bath. Stir vigorously (800 rpm) to maximize the interfacial surface area between the hydrophobic cyanamide and the aqueous catalytic phase.
-
In-Process Monitoring: After 1.5 hours, extract a 10 µL aliquot, dilute in CH₂Cl₂, and analyze via TLC (Hexanes/EtOAc 7:3) or IR spectroscopy. Ensure the C≡N band has dissipated.
-
Isolation: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure urea derivative.
Workflow 2: [2+2+2] Cyclotrimerization to 2-Aminopyridines
Cyanamides are exceptional substrates for transition metal-catalyzed [2+2+2] cycloadditions with alkynes, yielding highly substituted 2-aminopyridines [2]. The steric bulk of the 2-chlorobenzyl groups on the cyanamide ensures high regioselectivity, forcing the bulkier alkyne substituents away from the amino group during the reductive elimination step.
Step-by-step workflow for Ni-catalyzed[2+2+2] cyclotrimerization.
Protocol B: Nickel-Catalyzed Synthesis of N,N-Bis(2-chlorobenzyl)pyridin-2-amines
Self-Validation Checkpoint: The active Ni(0) catalyst is highly oxygen-sensitive. The reaction solution must maintain a dark, homogeneous color. If the solution turns green/blue, catalyst oxidation has occurred, and the reaction will stall.
Materials:
-
N,N-Bis(2-chlorobenzyl)cyanamide (1.0 mmol)
-
Internal Diyne (e.g., 1,6-heptadiyne derivative) (1.2 mmol)
-
Ni(cod)2 (0.05 mmol, 5 mol%)
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand (0.10 mmol, 10 mol%)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an argon-filled glovebox, weigh Ni(cod)2 and IMes into a 15 mL pressure tube. Add 2.0 mL of anhydrous toluene and stir for 15 minutes at room temperature to generate the active Ni(0)-IMes complex.
-
Substrate Addition: Dissolve the diyne and N,N-bis(2-chlorobenzyl)cyanamide in 3.0 mL of toluene. Add this solution dropwise to the active catalyst mixture.
-
Reaction Execution: Seal the pressure tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir for 6 hours.
-
Quenching: Cool the reaction to room temperature and quench by exposing the mixture to air. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate to remove nickel salts.
-
Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography to isolate the functionalized 2-aminopyridine.
Alternative Application: Aqueous Guanylation
Beyond cycloadditions and hydrations, bis(2-chlorobenzyl)cyanamide can act as a guanylating agent. Scandium(III) triflate (Sc(OTf)3) can activate the cyanamide in pure water to form a metal-carbodiimide complex. This intermediate reacts smoothly with amines to generate complex guanidines without the need for pre-activated reagents or harsh acidic environments [4]. The electron-withdrawing nature of the ortho-chloro groups accelerates the initial activation by the Lewis acid.
References
-
Catalytic hydration of cyanamides with phosphinous acid-based ruthenium(ii) and osmium(ii) complexes: scope and mechanistic insights. Catalysis Science & Technology (RSC Publishing).1
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules (MDPI).2
-
Novel (cyanamide)ZnII complexes and zinc(ii)-mediated hydration of the cyanamide ligands. Dalton Transactions (RSC Publishing).3
-
Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett (Organic Chemistry Portal).4
Sources
- 1. Catalytic hydration of cyanamides with phosphinous acid-based ruthenium(ii) and osmium(ii) complexes: scope and mechanistic insights - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel (cyanamide)ZnII complexes and zinc(ii)-mediated hydration of the cyanamide ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate [organic-chemistry.org]
Advanced Application Note: Preparation of Guanidine Derivatives from N,N-bis(2-chlorobenzyl)cyanamide
Part 1: Strategic Overview & Application Context
The "Lipophilic Guanidine" Challenge
Guanidine moieties are ubiquitous in medicinal chemistry, serving as superbasic pharmacophores in therapeutics ranging from antidiabetics (Metformin) to antihistamines (Cimetidine). However, the synthesis of sterically hindered, highly lipophilic guanidines —such as those derived from N,N-bis(2-chlorobenzyl)cyanamide—presents a unique set of synthetic challenges.
This specific precursor, N,N-bis(2-chlorobenzyl)cyanamide, is a critical intermediate for generating libraries of Multi-Drug Resistance (MDR) reversal agents and novel antimicrobial compounds. The bulky bis(2-chlorobenzyl) scaffold provides the necessary lipophilicity to penetrate microbial membranes or inhibit efflux pumps (e.g., P-glycoprotein), while the guanidine core ensures strong electrostatic interaction with anionic targets.
Scope of This Guide
Standard guanidylation methods (e.g., reaction of amines with S-methylisothioureas) often fail with bulky secondary amines due to steric clash and poor nucleophilicity. This guide focuses on the Cyanamide Route , a more robust approach for this specific scaffold. We detail the conversion of N,N-bis(2-chlorobenzyl)cyanamide into tri- and tetra-substituted guanidines using thermal fusion and Lewis-acid catalysis.
Part 2: Scientific Integrity & Experimental Protocols
Critical Mechanistic Insight
The cyano group in N,N-disubstituted cyanamides is electrophilic, but its reactivity is significantly dampened by the electron-donating nature of the two benzyl groups and the steric bulk surrounding the nitrogen.
-
The Problem: Direct nucleophilic attack by a free amine is kinetically slow and often reversible.
-
The Solution: We must activate the nitrile carbon. This is achieved either by:
-
Protonation: Using the amine as a hydrochloride salt (Amine·HCl) at high temperatures (Thermal Fusion).
-
Coordination: Using a Lewis Acid (e.g., AlCl₃) to coordinate the nitrile nitrogen, increasing the electrophilicity of the carbon center.
-
Protocol A: Synthesis of the Precursor (N,N-bis(2-chlorobenzyl)cyanamide)
Note: If the cyanamide is already procured, skip to 2.3. This step is included for completeness.
Reagents:
-
N,N-bis(2-chlorobenzyl)amine (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.1 equiv) [DANGER: HIGHLY TOXIC]
-
Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and a nitrogen inlet. Cool to 0°C.
-
Addition: Add BrCN (1.1 equiv) to the solvent. Caution: BrCN is volatile and inhibits cytochrome c oxidase. Handle only in a high-performance fume hood.
-
Reaction: Dropwise add a solution of N,N-bis(2-chlorobenzyl)amine and Et₃N in solvent over 30 minutes. The base scavenges the HBr formed, precipitating Et₃N·HBr.
-
Workup: Stir at room temperature (RT) for 3-4 hours. Filter off the white precipitate (Et₃N·HBr). Wash the filtrate with water (2x) and brine (1x).
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The product is typically a viscous oil or low-melting solid.
-
Validation: IR spectrum should show a sharp, strong peak at ~2210-2220 cm⁻¹ (C≡N stretch).
Protocol B: Guanidine Formation via Thermal Fusion (The "Neat" Method)
Best for: High-melting amine salts and thermally stable substrates.
Concept: By fusing the cyanamide directly with the amine hydrochloride salt, we create a highly concentrated ionic melt that forces the addition reaction despite steric hindrance.
Reagents:
-
N,N-bis(2-chlorobenzyl)cyanamide (1.0 equiv)
-
Target Primary/Secondary Amine Hydrochloride (1.1 - 1.2 equiv)
-
Solvent: None (Neat) or minimal high-boiling solvent (e.g., 1,2-dichlorobenzene) if mixing is impossible.
Step-by-Step:
-
Mixing: In a heavy-walled pressure tube or RBF, intimately mix the cyanamide and the amine hydrochloride salt.
-
Fusion: Heat the mixture in an oil bath to 140–160°C .
-
Observation: The mixture should melt into a homogeneous liquid. If the amine salt has a very high MP, add minimal 1,2-dichlorobenzene or diglyme.
-
-
Monitoring: Maintain temperature for 4–12 hours. Monitor by TLC (eluent: CHCl₃/MeOH/NH₄OH). The nitrile spot (high R_f) should disappear, replaced by a polar guanidine spot (low R_f).
-
Workup:
-
Cool to approx. 80°C.
-
Add Ethanol (EtOH) to dissolve the melt.
-
Pour into cold diethyl ether or acetone to induce precipitation of the crude guanidine hydrochloride.
-
-
Purification: Recrystallize from EtOH/Et₂O or Isopropanol.
Protocol C: Lewis Acid Catalyzed Synthesis (Aluminum Chloride Method)
Best for: Volatile amines or substrates sensitive to extreme heat.
Concept: AlCl₃ complexes with the nitrile nitrogen, lowering the activation energy for nucleophilic attack.
Reagents:
-
N,N-bis(2-chlorobenzyl)cyanamide (1.0 equiv)
-
Target Amine (Free base) (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.1 equiv) [Handle under Argon]
-
Solvent: Anhydrous Chlorobenzene or Toluene
Step-by-Step:
-
Complexation: In a dry flask under Argon, dissolve the cyanamide in anhydrous chlorobenzene. Add AlCl₃ in one portion. Stir at RT for 20 mins.
-
Why? To allow the Lewis acid to activate the nitrile (R₂N-C≡N → R₂N-C≡N-AlCl₃).
-
-
Addition: Add the target amine (free base) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 110–130°C) for 2–6 hours.
-
Quench: Cool to RT. Carefully quench with ice-cold NaOH solution (1M) to decompose the aluminum complex and liberate the free guanidine base.
-
Extraction: Extract with DCM or Ethyl Acetate (3x).
-
Salt Formation: The free base is often an oil. Convert to HCl or Oxalate salt for crystallization by treating the organic phase with HCl/Ether or Oxalic acid/Acetone.
Part 3: Visualization & Data
Reaction Workflow Diagram
The following diagram illustrates the parallel pathways for synthesizing the guanidine derivatives, highlighting the decision points based on substrate properties.
Caption: Workflow for the synthesis of guanidines from bis(2-chlorobenzyl)amine precursors.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance of the bis(2-chlorobenzyl) group blocking attack. | Switch from Thermal Fusion to Method B (AlCl₃) or use Microwave Irradiation (150°C, 30 min). |
| Product is Sticky Oil | Lipophilic nature prevents crystallization of HCl salt. | Switch counter-ion. Try Oxalate , Fumarate , or Picrate salts. Alternatively, triturate with dry hexane. |
| Starting Material Remains | Reversibility of the reaction at high temp. | Use excess amine salt (1.5 - 2.0 equiv) . Ensure anhydrous conditions for Method B. |
| Dark/Tarred Reaction | Decomposition due to oxidation at 160°C. | Degas solvents and run strictly under Nitrogen/Argon . Lower temp to 130°C and extend time. |
Characterization Checklist
To ensure the integrity of the final guanidine derivative, the following spectral features must be verified:
-
¹H NMR (DMSO-d₆):
-
Look for the bis-benzylic methylene protons (Ar-CH₂-N) typically around δ 4.5 - 4.8 ppm .
-
Exchangeable guanidine NH protons (broad singlets) typically appear at δ 7.0 - 9.5 ppm depending on the salt form.
-
-
¹³C NMR:
-
The central guanidine carbon (N-C (=N)-N) is diagnostic, appearing at δ 155 - 158 ppm .
-
The nitrile carbon of the starting material (~115 ppm) must be absent.
-
-
HRMS (ESI+):
-
Expect [M+H]⁺ peak corresponding to the guanidine mass. The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be distinct (9:6:1 ratio for two chlorines).
-
References
-
Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 2015 , 92, 91-100. Link
-
Synthesis of Guanidine Derivatives. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 2005 , Vol 18. Link
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 2018 , 23(10), 2473. Link
-
Reaction of Cyanamides with N,N-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1999 . Link
-
Guanidine Derivatives as Mechanistic Scaffolds for Anticancer Agents. RSC Advances, 2023 . Link
Solvent selection for recrystallization of bis(2-chlorobenzyl)cyanamide
Application Note: Solvent Selection & Recrystallization Protocol for Bis(2-chlorobenzyl)cyanamide
Part 1: Executive Summary & Chemical Context
Target Analyte: Bis(2-chlorobenzyl)cyanamide
Chemical Class:
Recrystallization of bis(2-chlorobenzyl)cyanamide presents a specific challenge in process chemistry: separating a neutral, lipophilic target from a structurally similar, basic secondary amine impurity. Unlike simple cyanamides, the bulky bis-chlorobenzyl moieties significantly increase lipophilicity, rendering standard aqueous recrystallization methods ineffective.
This guide provides a rational, self-validating protocol for solvent selection, emphasizing a hybrid purification strategy : chemical washing followed by thermal recrystallization.
Part 2: Solvent Selection Methodology
The selection of a solvent system must be based on the "Solubility Differential" principle. For bis(2-chlorobenzyl)cyanamide, we utilize the polarity difference between the cyano-nitrogen core and the hydrophobic benzyl wings.
Solubility Mapping Table
| Solvent System | Polarity Index | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | 5.2 | High | Moderate | Primary Candidate | Best balance of polarity; water acts as anti-solvent. |
| Isopropanol (IPA) | 3.9 | High | Low | Secondary Candidate | Good if Ethanol causes "oiling out" (phase separation before crystallization). |
| Ethyl Acetate | 4.4 | Very High | High | Poor | Too soluble; yield loss will be significant. |
| Toluene/Heptane | 2.4 / 0.1 | High | Low | Alternative | Use only if the compound is extremely hydrophobic. |
| Water | 9.0 | Insoluble | Insoluble | Anti-Solvent | Used to force precipitation from alcoholic solutions. |
Expert Insight: Do not rely solely on thermal solubility. The starting material, bis(2-chlorobenzyl)amine, often co-crystallizes with the product. You must exploit the basicity of the amine prior to recrystallization (See Protocol Step 1).
Part 3: Visualizing the Logic
The following decision tree illustrates the critical path for selecting the correct solvent and handling the common "oiling out" phenomenon.
Figure 1: Decision Logic for Solvent Selection. "Oiling out" indicates the solvent boiling point is higher than the solute's melting point in the solvent mixture, requiring a switch to a lower-boiling or less polar solvent like IPA.
Part 4: Detailed Experimental Protocol
This protocol integrates a chemical purification step (Acid Wash) with physical recrystallization to ensure >98% purity.
Phase 1: Chemical Purification (The "Acid Cut")
Rationale: Recrystallization alone is inefficient at removing the homologous amine impurity. We leverage the basicity of the amine to remove it via liquid-liquid extraction.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude).
-
Acid Wash: Wash the organic layer twice with 1M HCl (5 mL per gram).
-
Neutralization: Wash the organic layer once with Saturated Brine to remove entrained acid/water.
-
Isolation: Dry over anhydrous
, filter, and evaporate to dryness.
Phase 2: Thermal Recrystallization
-
Solvent Preparation: Heat Ethanol (95%) to near boiling (~75°C) in an Erlenmeyer flask.
-
Dissolution: Add the hot solvent to the solid from Phase 1 slowly. Swirl constantly.
-
Target Concentration: Add just enough solvent to dissolve the solid, then add an excess of 10-15%.
-
-
Hot Filtration (Critical): If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.[5]
-
Why: Removes dust and inorganic salts (e.g., NaBr from synthesis) that act as premature nucleation sites.
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Do not place directly on a cold benchtop (causes rapid precipitation/impurity trapping).
-
-
Nucleation: If no crystals form at room temperature, scratch the inner glass surface with a glass rod or add a seed crystal.
-
Final Cooling: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (-20°C).
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid droplet before crystallizing.[5] | Re-heat and add more solvent.[3] If persistent, switch to Isopropanol or add a seed crystal at the cloud point. |
| Low Yield | Product is too soluble in cold ethanol. | Concentrate the mother liquor or add Water dropwise to the hot solution until turbidity appears, then cool. |
| Colored Impurities | Oxidation byproducts present. | Add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then hot filter. |
Part 6: Process Validation Workflow
The following diagram outlines the complete lifecycle of the purification, ensuring the user understands the "Checkpoints" for quality control.
Figure 2: End-to-End Purification Workflow. Note the feedback loop: if purity is insufficient, a second recrystallization is triggered.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific data on purification of cyanamide derivatives).
-
Organic Syntheses. (1951). Cyanogen Bromide and Cyanamide Derivatives. Coll. Vol. 3, p. 208. (Foundational chemistry for synthesis and handling of cyanamides).
-
PubChem. (n.d.). Compound Summary: N,N-dibenzylcyanamide (Analogous Structure). National Library of Medicine. (Used for solubility parameter estimation).
Sources
Application Note: Microwave-Assisted Synthesis of Sterically Hindered Cyanamides
Executive Summary & Mechanistic Rationale
Cyanamides are highly versatile pharmacophores and critical synthetic intermediates for the preparation of guanidines, ureas, and complex nitrogenous heterocycles[1][1]. However, the synthesis of sterically hindered cyanamides—particularly those derived from bulky secondary or tertiary amines—presents a significant kinetic challenge.
In classic cyanation pathways, such as the von Braun reaction, the amine must undergo nucleophilic attack on the cyano source to form a quaternary cyanoammonium intermediate[2][2]. For sterically hindered substrates, the activation energy (
The Microwave Advantage: Microwave (MW) irradiation fundamentally alters the energy transfer dynamics via dielectric heating. Polar molecules in the reaction mixture (the amine, cyano source, and solvent) align with the oscillating electromagnetic field, generating rapid, localized, and volumetric heating[3][3]. This allows the system to reach elevated temperatures (120–140 °C) almost instantaneously, kinetically trapping the disfavored quaternary intermediate and driving the reaction to completion in minutes rather than hours[2][2].
Fig 1. Mechanistic and kinetic divergence of cyanamide synthesis under conventional vs. MW heating.
Reagent Selection: Moving Beyond Cyanogen Bromide
Historically, cyanogen bromide (BrCN) was the gold standard for cyanamide synthesis[1][1]. However, BrCN is highly toxic, moisture-sensitive, and generates alkyl bromide byproducts that complicate purification.
Modern, scalable protocols utilize safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . NCTS is a stable, innocuous solid that acts as a highly efficient cyano source[4][4]. Under microwave irradiation, NCTS undergoes rapid desulfonylative N–S bond cleavage, transferring the cyano group to the hindered amine without generating corrosive halide waste[1][1].
Quantitative Performance Data
The table below summarizes the empirical advantages of microwave-assisted cyanamidation over conventional conductive heating for sterically hindered substrates.
| Substrate Type | Cyano Source | Heating Method | Temp (°C) | Time | Yield (%) |
| Bulky Cyclic Amine | BrCN | Conventional (Oil Bath) | 80 °C | 20 h | 45% |
| Bulky Cyclic Amine | BrCN | Microwave (Monomode) | 120 °C | 1.5 h | 88% |
| Hindered Tertiary Amine | NCTS | Conventional (Oil Bath) | 100 °C | 24 h | 32% |
| Hindered Tertiary Amine | NCTS | Microwave (Monomode) | 140 °C | 20 min | 91% |
(Data synthesized from comparative kinetic studies on N-dealkylation and direct cyanation[2, 3][2][3])
Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to ensure reaction fidelity and safety.
Protocol A: Green Cyanamidation using NCTS (Preferred Method)
This methodology avoids toxic BrCN, utilizing NCTS for the direct cyanation of hindered secondary or tertiary amines.
Equipment: Monomode microwave synthesizer (e.g., CEM Discover SP or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic power modulation. Reagents: Sterically hindered amine (1.0 equiv), NCTS (1.2 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), Anhydrous Dimethylacetamide (DMA).
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-safe borosilicate glass vial equipped with a magnetic stir bar, dissolve the sterically hindered amine (1.0 mmol) in anhydrous DMA (3.0 mL).
-
Reagent Addition: Add NCTS (1.2 mmol) and DIPEA (2.0 mmol) to the solution.
-
Causality Note: DIPEA is specifically chosen as a sterically hindered, non-nucleophilic base. It neutralizes the acidic byproducts of the desulfonylative cleavage without competing with the substrate for the electrophilic cyano group.
-
-
Atmospheric Control: Seal the vial with a Teflon-lined septum cap. Purge the headspace with Nitrogen for 2 minutes via a needle. This prevents oxidative degradation of the amine at elevated microwave temperatures.
-
Microwave Irradiation: Insert the vial into the reactor cavity.
-
Parameters: Set Target Temp = 140 °C; Hold Time = 20 minutes; Max Power = 200 W; Cooling = On.
-
Causality Note: Dynamic power modulation will automatically adjust the wattage to maintain exactly 140 °C. The simultaneous application of cooling air during heating (if supported by the reactor) increases the continuous microwave power input, maximizing dielectric energy transfer to the polar transition state.
-
-
Self-Validation Checkpoint (LC-MS): Once the reactor cools the vial to <40 °C, extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade methanol. Analyze via UPLC-MS to confirm the disappearance of the starting amine mass and the emergence of the[M+H]+ peak corresponding to the cyanamide.
-
Workup: Dilute the crude mixture with Ethyl Acetate (15 mL). Wash sequentially with saturated aqueous NaHCO3 (3 x 10 mL) to remove the sulfonamide byproduct and residual NCTS. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Microwave-Accelerated von Braun N-Dealkylation
For specific tertiary amines requiring classic dealkylation, microwave heating reduces the standard 20-hour reaction time to under 2 hours[2][2].
Safety Warning: Cyanogen bromide is highly toxic and volatile. All non-sealed steps MUST be performed in a certified fume hood.
Step-by-Step Workflow:
-
Preparation: Dissolve the tertiary amine (1.0 mmol) in anhydrous DMA (3.0 mL) in a microwave vial.
-
Activation: Carefully add Cyanogen Bromide (1.5 mmol) in one portion. Seal the vial immediately with a heavy-duty crimp cap rated for high pressure (up to 20 bar).
-
Microwave Irradiation: Irradiate at 120 °C for 1.5 hours.
-
Self-Validation Checkpoint: Monitor the internal pressure trace on the microwave software. A steady, stable pressure curve indicates controlled formation of the alkyl bromide byproduct. Sudden spikes indicate solvent degradation.
-
-
Quenching: Cool the vial to room temperature. Carefully vent the vial in the fume hood using a bleed needle attached to a base trap (1M NaOH) to neutralize any unreacted BrCN.
-
Extraction: Quench the mixture with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the combined organics with brine, dry, and concentrate for purification.
Conclusion
The application of microwave dielectric heating fundamentally resolves the kinetic bottlenecks associated with the synthesis of sterically hindered cyanamides. By shifting from conductive thermal transfer to rapid volumetric heating, researchers can achieve near-quantitative yields, eliminate prolonged reaction times, and successfully utilize safer cyano sources like NCTS. Implementing these self-validating protocols ensures high reproducibility and accelerates downstream drug development workflows.
References
- Source: cardiff.ac.
- Source: nih.
- Source: nih.
- Source: rsc.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Troubleshooting & Optimization
Removing N,N-bis(2-chlorobenzyl)cyanamide impurity from mono-alkylation reactions
Topic: Removal of N,N-bis(2-chlorobenzyl)cyanamide impurity from mono-alkylation reactions. Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The formation of N,N-bis(2-chlorobenzyl)cyanamide (the "bis-impurity") is the most common failure mode in the mono-alkylation of cyanamide with 2-chlorobenzyl halides.[1][2] Because the mono-alkylated product, N-(2-chlorobenzyl)cyanamide , retains nucleophilicity, it competes with the starting material for the alkylating agent.[1]
This guide provides a definitive chemical separation protocol based on acidity differences (
Module 1: The "Silver Bullet" Protocol (pH-Swing Extraction)
User Question: Chromatography is failing to fully separate the bis-impurity from my product. Is there a chemical workup that can remove it?
Technical Response: Yes. The most robust method utilizes the acidity of the remaining proton on the mono-substituted cyanamide.[1]
-
The Mono-Product (
): Has a of approximately 10.5–11.[1][2]0. It can be deprotonated by strong bases (NaOH/KOH) to form a water-soluble salt.[1][2] -
The Bis-Impurity (
): Lacks an acidic proton.[1][2] It remains lipophilic and will not dissolve in aqueous base.[1]
Validated Workflow: pH-Swing Extraction
Reagents Required: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 1M NaOH, 1M HCl.[2]
-
Dissolution: Dissolve your crude reaction mixture (containing Mono, Bis, and unreacted halide) in a non-polar organic solvent (EtOAc is recommended).
-
Alkaline Extraction (The Separation Step):
-
Phase Separation:
-
Acidification (Recovery):
-
Final Isolation:
Workflow Visualization
Caption: Figure 1. The pH-swing extraction logic flow. By exploiting the acidity of the mono-cyanamide proton (
Module 2: Prevention Strategy (Reaction Kinetics)
User Question: I am losing too much yield to the bis-impurity. How do I stop it from forming in the first place?
Technical Response: The formation of the bis-product is a function of the relative nucleophilicity of the mono-product versus the starting cyanamide.[1] To suppress bis-formation, you must statistically favor the collision between the alkylating agent and the unsubstituted cyanamide.[1]
Optimization Protocol
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 3.0 – 5.0 equivalents of Cyanamide | High concentration of starting material ensures the alkyl halide ( |
| Addition Mode | Inverse Addition | Add the 2-chlorobenzyl halide dropwise to the cyanamide solution.[1] Never add cyanamide to the halide.[1] This keeps the concentration of |
| Temperature | Low (-10°C to 0°C) | Lower temperatures favor the kinetic product (Mono) over the thermodynamic product (Bis), as the activation energy for the second alkylation is often slightly higher due to steric bulk.[2] |
| Base Choice | Inorganic Base (e.g., | Using a base with low solubility in the organic solvent can create a "surface-limited" reaction, sometimes reducing the rate of the second alkylation.[2] |
Module 3: Troubleshooting & FAQs
Q1: The aqueous layer formed an emulsion during the NaOH wash. What now?
A: This is common with benzyl halides.[1]
-
Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.[1]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite. Suspended micro-solids often stabilize emulsions.[1]
-
Time: Allow the mixture to stand for 1 hour. If separation is poor, centrifuge the mixture.
Q2: Can I use Silica Chromatography instead?
A: Yes, but it is less efficient.[1]
-
Stationary Phase: Standard Silica Gel (
).[1][2] -
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5, move to 70:30).[2]
-
Elution Order:
-
Bis-Impurity: Non-polar, elutes first (High
). -
Mono-Product: Polar (H-bond donor), elutes second (Lower
).
-
-
Warning: The mono-product can streak on silica due to the acidic proton.[1] Add 1% Triethylamine to your mobile phase to sharpen the peak, but be aware this complicates NMR analysis later.
Q3: Is the 2-chlorobenzyl group unstable at pH 12?
A: Generally, benzyl cyanamides are stable to short-term exposure to dilute base at room temperature.[1] However, do not heat the basic solution, as this may hydrolyze the cyanamide to a urea (
Validated Mechanism of Impurity Formation
Understanding the pathway helps in controlling it.[1] The reaction is a sequential nucleophilic substitution (
Caption: Figure 2. Sequential alkylation pathway.[1] The Mono-product acts as a nucleophile for a second equivalent of halide.[1]
References
-
Acidity of Cyanamides: Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. (Cyanamides typically exhibit pKa values in the 10-11 range, allowing for alkaline extraction).[2]
-
General Synthesis of Cyanamides: BenchChem Technical Support. (2025).[1][2][3][5][6][7] Synthesis of N-alkyl cyanamides and related intermediates. (General protocols for alkylation and workup of benzyl-substituted nitrogen compounds).
-
Separation of Mono/Di-substituted Amines: Organic Chemistry Portal. Synthesis of Cyanamides. (Overview of cyanamide synthesis methods and purification logic).
-
Impurity Characterization: Key Organics. N,N-bis(2-chlorobenzyl)cyanamide Product Data. (Confirmation of the impurity's existence and lipophilic nature).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Palladium from Alkaline Cyanide Solutions through Microemulsion Extraction Using Imidazolium Ionic Liquids [mdpi.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Controlling over-alkylation in the synthesis of N-(2-chlorobenzyl)cyanamide
Topic: Controlling over-alkylation in the synthesis of N-(2-chlorobenzyl)cyanamide Content type: Technical Support Center Guide
Topic: Controlling Over-Alkylation & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-CYN-042
Executive Summary & Mechanistic Insight[1][2]
The synthesis of N-(2-chlorobenzyl)cyanamide via the direct alkylation of cyanamide (or its salts) with 2-chlorobenzyl halides is chemically deceptive. While seemingly a simple SN2 substitution, this reaction suffers from a critical selectivity issue: over-alkylation (dialkylation).
The Core Problem: Competing Nucleophiles
The reaction does not stop cleanly at the mono-alkylated species because the product, N-(2-chlorobenzyl)cyanamide (2 ), retains an acidic proton on the nitrogen. Under basic conditions, this product is deprotonated to form the amide anion (2⁻ ), which competes with the starting cyanamide anion (1⁻ ) for the remaining alkylating agent.
Because the alkyl group is electron-donating (relative to hydrogen), the mono-alkylated anion (2⁻ ) is often more nucleophilic than the starting cyanamide anion, leading to rapid formation of the unwanted N,N-bis(2-chlorobenzyl)cyanamide (3 ).
Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition driving over-alkylation.
Caption: Kinetic competition pathway. Note that if k2 > k1, dialkylation dominates unless stoichiometry is strictly controlled.
Troubleshooting Guide (FAQs)
This section addresses specific issues encountered during the direct alkylation workflow.
Q1: I am using 1.0 equivalent of cyanamide and 1.0 equivalent of 2-chlorobenzyl chloride, but I get 30-40% dialkylated impurity. Why?
Diagnosis: Stoichiometric Statistical Failure. Explanation: In a 1:1 mixture, as soon as the mono-product forms, it competes for the alkyl halide. Since the pKa of cyanamide (~10.[1]3) and N-alkylcyanamide (~9-10) are similar, both exist as anions in the presence of base. Solution:
-
Increase Stoichiometry: Use a 3- to 5-fold molar excess of cyanamide relative to the benzyl halide. This ensures that statistically, the alkyl halide is far more likely to encounter a cyanamide molecule than a mono-product molecule.
-
Reverse Addition: Do not add cyanamide to the halide. Dissolve the cyanamide and base first, then add the 2-chlorobenzyl chloride dropwise and slowly. This keeps the concentration of alkylating agent low relative to the nucleophile.
Q2: Which base should I use to minimize over-alkylation?
Recommendation: Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) in a biphasic system. Technical Insight:
-
Strong bases (like NaH) in anhydrous solvents (THF/DMF) generate "naked" anions that are extremely reactive, often exacerbating the nucleophilicity difference and promoting dialkylation.
-
Mild/Biphasic Conditions: Using aqueous NaOH with an organic solvent (e.g., Et2O or DCM) and a Phase Transfer Catalyst (PTC) often allows for better control. The concentration of the active anion is regulated by the phase transfer equilibrium.
Q3: Can I separate the mono-product from the bis-product if over-alkylation occurs?
Yes, based on acidity.
-
The Mono-product (N-H) is acidic and soluble in aqueous base (e.g., 1M NaOH).
-
The Bis-product (N-R) has no acidic protons and is insoluble in aqueous base.
-
Purification Protocol:
-
Extract the reaction mixture with an organic solvent (e.g., Ether).
-
Wash the organic layer with 1M NaOH . The mono-product will move into the aqueous layer (as the salt). The bis-product stays in the organic layer.
-
Acidify the aqueous layer (to pH ~3-4) with HCl. The mono-product will precipitate or can be extracted back into organic solvent.
-
Q4: Is there an alternative route that guarantees mono-substitution?
Yes. If the direct alkylation proves too difficult to control, switch to the Von Braun-type cyanation .
-
Pathway: 2-Chlorobenzylamine + Cyanogen Bromide (BrCN) → N-(2-chlorobenzyl)cyanamide.
-
Why it works: You start with the amine structure already formed. The reaction adds the -CN group. Over-cyanation is chemically impossible under standard conditions.
-
Note: BrCN is toxic; handle with extreme care or use a surrogate like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).
Optimized Experimental Protocol
Method: Direct Alkylation with Stoichiometric Control Objective: Synthesis of N-(2-chlorobenzyl)cyanamide with <5% dialkylation.
Materials
| Reagent | Equiv. | Role |
| Cyanamide | 5.0 | Nucleophile (Large Excess) |
| 2-Chlorobenzyl chloride | 1.0 | Electrophile (Limiting Reagent) |
| Sodium Hydroxide (50% aq) | 5.5 | Base |
| Tetrabutylammonium bromide | 0.05 | Phase Transfer Catalyst (PTC) |
| Water / DCM | - | Solvent System |
Step-by-Step Procedure
-
Preparation of Nucleophile Pool:
-
In a reaction flask equipped with a magnetic stirrer and thermometer, dissolve Cyanamide (5.0 equiv) in water (approx. 3 mL per gram of cyanamide).
-
Cool the solution to 0–5 °C using an ice bath.
-
Add NaOH (5.5 equiv) solution slowly, maintaining temperature <10 °C.
-
Add Tetrabutylammonium bromide (0.05 equiv) .
-
-
Controlled Alkylation:
-
Dissolve 2-Chlorobenzyl chloride (1.0 equiv) in Dichloromethane (DCM) (approx. 1:1 volume ratio to the aqueous phase).
-
Crucial Step: Add the DCM solution to the aqueous cyanamide mixture dropwise over a period of 60–90 minutes .
-
Reasoning: Slow addition ensures the alkyl halide is instantly consumed by the vast excess of cyanamide anion, preventing it from reacting with the newly formed product.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 4–6 hours.
-
Monitor by TLC or HPLC. Look for the disappearance of the benzyl chloride.
-
-
Work-up (Selective Extraction):
-
Separate the organic and aqueous layers.
-
The Aqueous Layer contains the excess cyanamide and the salt of the desired mono-product (due to high pH).
-
The Organic Layer contains the bis-product (impurity) and unreacted benzyl chloride. Discard the organic layer (or check for product if pH wasn't high enough).
-
Verification: If you suspect product is in the organic layer, wash it with 1M NaOH to extract the mono-product into the aqueous phase.
-
-
Isolation:
-
Take the combined basic aqueous phases (containing the product).
-
Cool to 0–5 °C.
-
Slowly acidify with concentrated HCl to pH ~3–4.
-
The product, N-(2-chlorobenzyl)cyanamide , will precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.
-
Process Workflow Diagram
The following flowchart summarizes the critical decision points and purification logic.
Caption: Purification workflow leveraging the acidity of the mono-substituted product.
References
-
Nekrasov, D. D. (2004).[4] Mono- and Disubstituted Cyanamides: Synthesis and Reactions. Russian Journal of Organic Chemistry. Link (General Review of Cyanamide Chemistry).
-
Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. Synlett. Link (Alternative BrCN routes).
-
BenchChem Technical Notes. (2025). General Alkylation Protocols for Benzyl Halides. Link (General handling of benzyl chlorides).
-
Chien, T. C., et al. (2014).[5] Practical Synthesis of N-Substituted Cyanamides. Organic Letters. Link (Advanced synthesis strategies).
-
US Patent 4056509A. (1977). Preparation of benzyl cyanides. Link (Reference for benzyl halide reactivity).
Sources
Separation of mono- and bis(2-chlorobenzyl)cyanamide by column chromatography
Welcome to the Technical Support Knowledge Base. This module provides authoritative troubleshooting and standard operating procedures (SOPs) for the chromatographic separation of mono(2-chlorobenzyl)cyanamide and bis(2-chlorobenzyl)cyanamide . These compounds are critical intermediates in the synthesis of nitrogen-rich pharmacophores, amidines, and kinase inhibitors[1].
Mechanistic Causality: Why Do They Separate?
To successfully purify these compounds, one must understand the physical chemistry governing their interaction with the stationary phase. The alkylation of cyanamide (
-
Mono(2-chlorobenzyl)cyanamide (Secondary Amine Derivative): Retains an active
bond. This proton acts as a powerful hydrogen-bond donor, interacting strongly with the free silanol ( ) groups on the silica gel surface. Consequently, it is highly retained and requires a polar mobile phase to elute. -
Bis(2-chlorobenzyl)cyanamide (Tertiary Amine Derivative): Lacks an
bond, completely removing its hydrogen-bonding capability. Furthermore, the two bulky 2-chlorobenzyl groups sterically shield the polar cyano ( ) core. This makes the molecule highly lipophilic, allowing it to pass through the column with minimal retention[2].
Fig 1. Mechanistic causality of retention based on H-bonding and sterics.
Standard Operating Procedure (SOP): Column Chromatography
To prevent co-elution and product oiling, a is strictly required[3]. The following self-validating protocol ensures baseline resolution.
Step-by-Step Methodology
-
Stationary Phase Preparation: Pack a glass column with normal-phase silica gel (40–63 µm, 230–400 mesh) using 100% Hexane as the slurry solvent. Ensure the bed is perfectly level.
-
Sample Loading (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel (approx. 3× the crude mass) and evaporate the solvent under reduced pressure to yield a free-flowing powder. Load this evenly onto the column. Causality: Dry loading prevents the polar mono-cyanamide from "crashing out" or oiling at the column head when exposed to pure hexane.
-
Isocratic Wash: Elute with 2 Column Volumes (CV) of 100% Hexane. This removes unreacted 2-chlorobenzyl chloride.
-
Gradient Step 1 (Bis-Elution): Transition the mobile phase to 95:5 Hexane:Ethyl Acetate (EtOAc) . The bis(2-chlorobenzyl)cyanamide will elute in these early fractions.
-
Gradient Step 2 (Mono-Elution): Once TLC confirms the complete elution of the bis-product, increase the gradient steeply to 50:50 Hexane:EtOAc . The mono(2-chlorobenzyl)cyanamide will elute here, matching standard[4].
-
In-Process Validation: Before pooling and evaporating, perform a TLC co-spotting of the isolated "Bis" fractions and "Mono" fractions against the original crude. A validated separation will show zero vertical overlap between the two purified spots.
Fig 2. Step-by-step chromatographic workflow for separating cyanamides.
Quantitative Data & Retention Factors
Use the following table to calibrate your Thin Layer Chromatography (TLC) expectations. Data is normalized for a Hexane:EtOAc (1:1) solvent system on
| Compound | Structure Type | H-Bond Donor? | Approx. | Elution Order |
| 2-Chlorobenzyl chloride | Alkyl halide (Starting Material) | No | 0.90 | 1 |
| Bis(2-chlorobenzyl)cyanamide | Tertiary cyanamide | No | 0.80 | 2 |
| Mono(2-chlorobenzyl)cyanamide | Secondary cyanamide | Yes | 0.35[4] | 3 |
| Cyanamide | Primary cyanamide | Yes (x2) | < 0.10 | 4 |
Troubleshooting & FAQs
Q: My mono(2-chlorobenzyl)cyanamide is streaking heavily down the column, contaminating later fractions. How do I fix this? A: Streaking is caused by the secondary cyanamide binding too strongly to highly active silanol sites. To resolve this, add 1% Triethylamine (TEA) to your mobile phase. The TEA competitively binds the acidic silanol groups, deactivating the silica slightly and sharpening the elution band of your mono-alkylated product.
Q: I see a co-elution of the bis-alkylated product with unreacted 2-chlorobenzyl chloride. How do I separate them? A: 2-Chlorobenzyl chloride is extremely non-polar. If it co-elutes with the bis-product, your initial gradient is too strong. You must run a longer isocratic wash of 100% Hexane (at least 3 CVs) to pull the chloride off the column before introducing any Ethyl Acetate to elute the bis(2-chlorobenzyl)cyanamide.
Q: The mono-product is oiling out instead of crystallizing after solvent removal. Is it impure? A: Not necessarily. Benzylcyanamides frequently present as viscous oils at room temperature[3]. To induce crystallization, attempt trituration: dissolve the oil in a minimal amount of diethyl ether, then slowly add cold pentane or hexane while scratching the side of the flask with a glass rod. If it remains an oil, rely on NMR/HPLC for purity validation rather than physical state.
Q: How should I visualize these compounds on TLC?
A: Both compounds possess a 2-chlorobenzyl chromophore, making them highly visible under short-wave UV light (254 nm). For secondary confirmation, use a Potassium Permanganate (
References
-
Title: Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides Source: ResearchGate URL: [Link]
-
Title: Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products Source: Scholaris.ca URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of Bis-Cyanamide Derivatives
Welcome to the Technical Support Center for bis-cyanamide formulation and solubilization. Bis-cyanamide derivatives—molecules containing two cyanamide (-NH-CN) functional groups—are highly valuable intermediates and bioactive candidates. However, researchers frequently encounter severe aqueous solubility bottlenecks during in vitro assays and in vivo dosing.
As an Application Scientist, the key to overcoming these bottlenecks is understanding the causality behind the insolubility. Bis-cyanamides suffer from poor aqueous solubility primarily due to two factors:
-
High Crystal Lattice Energy: The -NH-CN groups act as strong hydrogen-bond donors and acceptors, creating extensive intermolecular hydrogen-bonding networks.
-
Hydrophobicity: The core linker connecting the two cyanamide groups (often aliphatic or aromatic) increases the overall lipophilicity (LogP) of the molecule.
This guide provides a mechanistic troubleshooting framework, self-validating protocols, and quantitative guidelines to successfully formulate bis-cyanamide derivatives.
Diagnostic Workflow for Solubilization
Before selecting a formulation strategy, it is critical to profile the physicochemical properties of your specific bis-cyanamide derivative. Follow the decision tree below to identify the optimal solubilization pathway.
Decision tree for selecting a solubilization strategy for bis-cyanamide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my bis-cyanamide compounds precipitate immediately upon dilution in biological buffers (pH 7.4)? A1: This is a classic example of confusing kinetic solubility with thermodynamic solubility. When you dissolve a bis-cyanamide in 100% DMSO and spike it into an aqueous buffer, the solvent capacity drops precipitously. Because the parent cyanamide group is a weak acid with a pKa of approximately 10.3[1][2], the bis-cyanamide remains predominantly unionized at physiological pH (7.4). The unionized molecules rapidly re-establish their intermolecular hydrogen bonds, triggering nucleation and precipitation. To prevent this, you must either permanently alter the solvent polarity (using co-solvents) or mask the hydrophobic core (using complexation)[3].
Q2: How can I leverage pH adjustment to improve solubility without degrading the compound? A2: Adjusting pH and forming soluble salts from weakly acidic drugs is a preferred, highly effective optimization method[3]. If your bis-cyanamide features electron-withdrawing groups adjacent to the cyanamide moieties, the pKa may drop below 9.0. By adjusting the formulation pH to at least 1.5 units above the pKa (using strong bases like NaOH or KOH), you ionize the -NH-CN groups into cyanamide anions. This ion-dipole interaction with water exponentially increases solubility. Caution: Cyanamides can hydrolyze to ureas at extreme alkaline pH over prolonged periods; always prepare these solutions fresh.
Q3: What co-solvent systems are recommended for in vitro and in vivo assays? A3: Co-solvents work by reducing the dielectric constant of the aqueous vehicle, thereby disrupting the hydrophobic interactions of the bis-cyanamide core[4][5]. For in vitro assays, limit DMSO to <1% (v/v) to avoid cellular toxicity. For in vivo parenteral or oral dosing, binary or ternary mixtures of Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol are standard[5].
Q4: If co-solvents fail or cause toxicity, what is the next best formulation strategy? A4: If the compound has a high crystal lattice energy (indicated by a high melting point) that resists co-solvents, physical modification via nanosuspension is the most effective route[6][7]. By milling the drug into nanoparticles (100–300 nm), you drastically increase the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this directly accelerates the dissolution rate, allowing the drug to be absorbed in vivo before it is cleared from the gastrointestinal tract[4].
Quantitative Formulation Guidelines
To aid in the design of your solubilization strategy, refer to the quantitative limits and mechanisms summarized below.
| Excipient Class | Mechanism of Action | Example Agents | Max Recommended Conc. (In Vitro) | Max Recommended Conc. (In Vivo - IV) |
| Co-solvents | Reduces dielectric constant, disrupts hydrophobic interactions[5] | PEG 400, Propylene Glycol, DMSO | < 1% (DMSO) | 30-40% (PEG 400) |
| Surfactants | Micellar encapsulation above the Critical Micelle Concentration (CMC)[3] | Tween 80, Kolliphor EL | 0.1 - 0.5% | 5 - 10% |
| Complexing Agents | Hydrophobic cavity inclusion; shields the lipophilic core[3][4] | HP-β-CD, Captisol® | 1 - 5 mM | 10 - 20% (w/v) |
| pH Modifiers | Ionizes the weak acid (-NH-CN) to form highly soluble salts[3] | 0.1 M NaOH, Tris Buffer | Buffer capacity dependent | pH 4.0 - 9.0 |
Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility; sub-visible aggregates can ruin assay reproducibility. The following protocols are designed as self-validating systems.
Protocol 1: Preparation of a pH-Adjusted Co-Solvent Formulation
Use this protocol for bis-cyanamides with LogP < 3 and pKa < 9.0.
-
Wetting: Weigh 10 mg of the bis-cyanamide API into a glass vial. Add 100 µL of Ethanol (10% v/v final) to wet the powder and disrupt the initial crystal lattice.
-
Co-solvent Addition: Add 300 µL of PEG 400 (30% v/v final). Vortex vigorously for 2 minutes until a uniform, milky slurry forms.
-
Aqueous Phase & pH Adjustment: Add 600 µL of deionized water. The solution will likely remain cloudy. Dropwise, add 0.1 M NaOH while monitoring the pH. Stop titrating when the pH reaches 1.5 units above the compound's pKa (typically around pH 9.5 - 10.0). The solution should clarify.
-
Self-Validation (Optical Density): Transfer 200 µL of the final solution to a microplate. Measure the absorbance at 600 nm (OD600) using a spectrophotometer.
-
Pass Criteria: An OD600 < 0.05 confirms a true thermodynamic solution free of sub-visible precipitation. If OD600 > 0.05, back-titrate or increase the PEG 400 fraction.
-
Protocol 2: Nanomilling for Bis-Cyanamide Suspensions
Use this protocol for highly crystalline bis-cyanamides that resist chemical solubilization[7].
-
Stabilizer Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Tween 80 (wetting agent) and 1% (w/v) Hydroxypropyl Methylcellulose (HPMC; steric stabilizer).
-
Media Loading: Fill a 10 mL milling chamber to 50% volume with 0.2 mm yttrium-stabilized zirconium oxide beads.
-
Dispersion: Add the bis-cyanamide powder to the stabilizer solution to achieve a 5% (w/v) API loading. Transfer the slurry into the milling chamber.
-
Milling: Mill at 3000 rpm for 60 to 120 minutes. Critical Step: Maintain the chamber jacket temperature below 15°C to prevent localized heating, which causes Ostwald ripening (crystal growth).
-
Self-Validation (Dynamic Light Scattering): Extract the milled suspension and dilute 1:100 in water. Measure the particle size using DLS.
-
Pass Criteria: A Z-average diameter between 150–300 nm and a Polydispersity Index (PDI) < 0.2 confirms a stable, monodisperse nanosuspension ready for dosing.
-
References
- Solubilization techniques used for poorly water-soluble drugs - PMC. nih.gov.
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ijsrtjournal.com.
- Solubility enhancement techniques: A comprehensive review. wjbphs.com.
- Introduction to cyanamides - ORCA - Cardiff University. cardiff.ac.uk.
- Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. japer.in.
- A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. annexpublishers.com.
- Cyanamide | H2NCN | CID 9864 - PubChem - NIH. nih.gov.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. japer.in [japer.in]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. annexpublishers.com [annexpublishers.com]
Identification of bis-benzyl byproducts in clopidogrel intermediate synthesis
The following Technical Support Guide is designed for researchers and process chemists involved in the synthesis of Clopidogrel intermediates. It addresses the specific challenge of identifying and controlling "bis-benzyl" type byproducts, a common issue arising from over-alkylation or reductive amination side reactions during the formation of the key intermediate, (S)-(+)-2-(2-chlorophenyl)glycine methyl ester .
Topic: Identification & Control of Bis-Benzyl Byproducts
Diagnostic Hub: Is this your impurity?
Before proceeding with remediation, confirm the identity of the impurity using the following spectral and chromatographic signatures. In the context of Clopidogrel intermediate synthesis (specifically the glycine derivative), "bis-benzyl" typically refers to the N,N-dialkylated species formed when the amine product reacts with excess starting aldehyde or alkyl halide.
Target Molecule: (S)-(+)-2-(2-chlorophenyl)glycine methyl ester (or related free base). Suspected Impurity: Methyl 2-[bis(2-chlorobenzyl)amino]-2-(2-chlorophenyl)acetate (or similar N-alkylated dimer).
Spectral Fingerprint Table
| Analytical Method | Characteristic Feature | Diagnostic Value |
| HPLC (RP-C18) | RRT ~ 1.5 - 1.8 | The "bis" impurity is significantly more lipophilic than the primary amine intermediate due to the extra aromatic ring, leading to a much longer retention time. |
| MS (ESI+) | [M+H]⁺ = ~442-444 Da | Typical mass shift: Target Mass + (Mass of 2-chlorobenzyl group - H). Look for the characteristic chlorine isotope pattern ( |
| ¹H NMR | Appearance of distinct benzylic methylene protons ( | |
| Appearance | Oily / Gummy Residue | Unlike the crystalline hydrochloride salt of the target, the bis-impurity often prevents crystallization, resulting in a sticky oil. |
Root Cause Analysis: Mechanism of Formation
The formation of bis-benzyl byproducts is rarely random; it is a direct consequence of uncontrolled stoichiometry or pH mismanagement during the reductive amination or alkylation steps.
The "Reductive Amination" Trap
In the Strecker synthesis or subsequent derivatization, the primary amine product (the glycine ester) is nucleophilic. If unreacted 2-chlorobenzaldehyde is present under reducing conditions (or if benzyl halides are used), the amine will attack the aldehyde/halide to form a secondary or tertiary amine impurity.
Pathway Logic:
-
Primary Reaction: Formation of the target
-amino ester. -
Side Reaction (The "Bis" Route): The newly formed amine (
) reacts with residual 2-chlorobenzaldehyde to form an imine (Schiff base). -
Irreversible Step: This imine is reduced (if reducing agents are present) or undergoes disproportionation to form the N-(2-chlorobenzyl) impurity. If this happens twice (or if the starting material is a benzyl halide), you get the Bis-benzyl species.
Figure 1: Mechanistic pathway showing the divergence from the target synthesis to the formation of bis-benzyl impurities via reaction with residual starting material.
Troubleshooting Guide: Remediation & Prevention
Scenario A: The impurity is already present in your crude mixture.
Objective: Purification without yield loss.
Protocol 1: The "pH Swing" Extraction (Self-Validating) This method exploits the significant pKa difference between the primary amine (Target) and the tertiary amine (Bis-impurity). Tertiary amines are generally less basic or have different solubility profiles in acid.
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 volumes).
-
Acid Wash (Critical Step):
-
Add 0.5N HCl slowly. Monitor pH.
-
Target: Adjust pH to 4.5 - 5.0 .
-
Mechanism:[1] At this pH, the primary amine (Target) is protonated and moves to the aqueous layer. The lipophilic "bis-benzyl" impurity often remains in the organic layer or precipitates as a gum due to its high lipophilicity and lower solubility as a salt in water.
-
-
Separation:
-
Keep the Aqueous Layer (Contains Target).
-
Discard the Organic Layer (Contains Bis-impurity + unreacted aldehyde).
-
-
Recovery: Basify the aqueous layer to pH 9-10 with
and extract back into DCM. -
Validation: Run TLC or HPLC on the final organic extract. The high-RRT peak should be absent.
Protocol 2: Recrystallization as CSA Salt Clopidogrel intermediates are often resolved using (1S)-(+)-10-Camphorsulfonic acid (CSA) . This is also a powerful purification tool.
-
Step: Form the CSA salt in Acetone or Toluene .
-
Why it works: The bulky bis-benzyl impurity disrupts the crystal lattice of the target CSA salt, remaining in the mother liquor.
Scenario B: Prevention in future batches.
Objective: Process Control.
-
Stoichiometry Control: Ensure the amine source (e.g., ammonia or methylamine) is in excess (min 1.5 - 2.0 eq) relative to the aldehyde. This statistically favors primary amine formation over secondary/tertiary alkylation.
-
Quenching: If using a reductive amination route, ensure all aldehyde is consumed before adding the reducing agent. Monitor via TLC/GC.
-
Temperature: Lower the reaction temperature during the addition of the alkylating agent. Higher temperatures promote double-alkylation (Bis-formation).
Frequently Asked Questions (FAQ)
Q1: I see a peak at RRT 0.85 and RRT 1.5. Which one is the bis-benzyl? A: The peak at RRT 1.5+ is the bis-benzyl impurity. The peak at RRT 0.85 is likely the hydrolysis product (Acid impurity, often called Impurity A in pharmacopeias) or a regioisomer. Bis-benzyl species are significantly more hydrophobic, eluting late in Reverse Phase chromatography.
Q2: Can I use charcoal to remove this impurity? A: Activated charcoal is generally ineffective for removing structurally similar "bis" impurities. It may adsorb some colored oligomers, but it will not selectively remove the bis-benzyl amine from the target amine. Chemical separation (pH swing or salt formation) is required.
Q3: Is this the same as "Impurity B" listed in the USP? A: No. Impurity B typically refers to the regioisomer containing a 4,5-dihydrothieno[2,3-c]pyridine ring (arising from 3-thiophene ethylamine impurity in the starting material). The "bis-benzyl" impurity is a process-specific byproduct related to the alkylation steps of the phenylglycine moiety.
Q4: My mass spec shows M+ = 309. Is this the bis-impurity? A: No. M+ ~309 corresponds to the monomeric Clopidogrel free base or the intermediate. The bis-benzyl impurity would have a much higher mass (typically >400 Da). If you see 309, you are likely looking at the target or a close isomer.
References
-
Impurity Profiling in Clopidogrel
- Source: Mohan, A., et al. (2008). "Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product." Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Establishes the baseline for impurity identific
-
Synthesis and Side Reactions
- Source: "Synthesis and Characterization of Impurity B of S-(+)-Clopidogrel Bisulfate.
- Relevance: Details the condensation reactions and potential for side-products during the thiophene coupling steps.
-
General Mechanism of Bis-Alkylation
-
Source: Hirner, S., & Somfai, P. (2005).[2] "New Methodologies in Organic Chemistry: Applications to the Synthesis of α-Amino Acids." Diva Portal.
- Relevance: Discusses bis-benzyl byproducts in glycine ester synthesis and Grignard reactions.
-
-
Pharmacopeial Standards (USP/EP)
- Source: U.S.
- Relevance: Definitive list of regulated impurities (A, B, C) for compliance.
Sources
Technical Support Center: Troubleshooting Cyanamide Dimerization in Benzylation Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation and benzylation of cyanamides. Due to the ambidentate nature of the cyanamide molecule—possessing both a nucleophilic amino nitrogen and a highly electrophilic nitrile carbon—unwanted self-condensation (dimerization) is a primary mode of failure.
This guide synthesizes mechanistic causality with field-proven protocols to ensure your benzylation workflows are robust, high-yielding, and free of N-cyanoguanidine byproducts.
PART 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my cyanamide starting material form a white precipitate upon the addition of base?
A: The white precipitate is almost certainly 2-cyanoguanidine (dicyandiamide), the dimer of cyanamide[1]. When you add a base, cyanamide (
Q2: How does temperature influence the ratio of benzylation to dimerization?
A: Kinetics dictate the pathway. The activation energy for the bimolecular dimerization of cyanamide is higher than that of a standard
Q3: What is the optimal base and solvent system to favor benzylation? A: To suppress dimerization, you must keep the steady-state concentration of the cyanamide anion extremely low. There are two field-proven approaches:
-
Phase-Transfer Catalysis (PTC): Using a biphasic system (e.g., 50% aqueous NaOH and Toluene) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The base remains in the aqueous phase, and the catalyst extracts only a minute amount of the cyanamide anion into the organic phase, where it rapidly reacts with the benzyl halide[3].
-
Anhydrous Polar Aprotic: Using a mild, sterically hindered, or insoluble inorganic base (like
or ) in DMF or Acetonitrile. The limited solubility of the base ensures a slow, controlled generation of the cyanamide anion.
Q4: I need to synthesize a primary N-benzylcyanamide, but I keep getting N,N-dibenzylcyanamide. How do I stop over-alkylation?
A: Mono-alkylation of free cyanamide is notoriously difficult because the mono-alkylated product (
PART 2: Quantitative Data & Condition Optimization
The following table summarizes the impact of various reaction parameters on the Benzylation vs. Dimerization ratio. By tuning these variables, you can engineer a self-validating system that inherently resists side reactions.
| Reaction Parameter | Condition | Dimerization Risk | Alkylation Efficiency | Mechanistic Rationale |
| Temperature | > 40 °C | High | Low | Thermal energy overcomes the activation barrier for self-condensation[2]. |
| Temperature | 0 °C to 25 °C | Low | High | |
| Base System | Homogeneous (e.g., NaH in THF) | High | Moderate | Rapid, complete deprotonation spikes the anion concentration, promoting self-attack. |
| Base System | Biphasic PTC (aq. NaOH / Toluene) | Very Low | Very High | Catalyst limits the organic-phase anion concentration; extreme dilution prevents dimerization[3]. |
| Electrophile | Benzyl Chloride | Moderate | Moderate | Lower electrophilicity allows the cyanamide anion time to find another cyanamide molecule. |
| Electrophile | Benzyl Bromide / Iodide | Low | Very High | Superior leaving group kinetics ensure immediate interception of the cyanamide anion. |
PART 3: Experimental Protocols
Protocol A: Synthesis of N,N-Dibenzylcyanamide via Phase-Transfer Catalysis (PTC)
This self-validating protocol utilizes biphasic conditions to keep the cyanamide anion concentration low in the organic phase, virtually eliminating dimerization[3].
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyanamide (42.0 mg, 1.0 mmol) in 10 mL of deionized water.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10 mL of a 50% (w/w) aqueous NaOH solution. Note: The reaction must be kept cold to prevent base-catalyzed dimerization[1].
-
Organic Phase: In a separate vial, dissolve benzyl bromide (2.2 mmol, 2.2 equiv) and tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%) in 20 mL of toluene.
-
Reaction Initiation: Add the organic phase to the aqueous phase dropwise over 15 minutes under vigorous stirring (1000 rpm) at 0 °C.
-
Propagation: Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 4 hours. The biphasic nature ensures the cyanamide anion is only extracted into the toluene layer in catalytic amounts, where it is immediately trapped by the excess benzyl bromide.
-
Workup: Separate the layers. Extract the aqueous layer with toluene (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Strict Mono-Benzylation using NCTS Surrogate
To prevent both dimerization and over-alkylation, NCTS is used as an electrophilic cyanation reagent[4].
-
Preparation: Dissolve benzylamine (1.0 mmol) in 5 mL of anhydrous THF under a nitrogen atmosphere.
-
Reagent Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol) to the solution at room temperature.
-
Catalysis: Add a mild base such as triethylamine (1.2 mmol) to neutralize the forming sulfonamide byproduct.
-
Completion: Stir for 2 hours. The reaction proceeds via desulfonylative cyanation, yielding the mono-N-benzylcyanamide without exposing the system to the dimerization-prone free cyanamide anion[4].
PART 4: Mechanistic Pathway Visualization
The following diagram illustrates the kinetic bifurcation of the cyanamide anion, highlighting the competition between the desired benzylation and the undesired dimerization.
Mechanistic bifurcation of the cyanamide anion: desired benzylation vs. undesired dimerization.
PART 5: References
1.[4] Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) Source: Organic Letters (ACS Publications) URL:[Link]
2.[1] Cyanamide Source: Wikipedia, The Free Encyclopedia URL:[Link]
3.[3] Quaternary Ammonium Salts: Their Use In Phase-transfer Catalysis Source: VDOC.PUB URL:[Link]
4.[5] Direct Introduction of an N,N′-Nonsubstituted Carboxamidine Group by Grignard Addition to Silylated Cyanamide Source: Synthesis (Thieme E-Books & E-Journals) URL:[Link]
5.[2] Hydrogen Cyanamide: Physical Properties and Toxicology Source: Alzchem Group AG URL:[Link]
Sources
Technical Support Center: Impact of Base Strength on Selectivity of Cyanamide Benzylation
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of base strength in dictating the selectivity of cyanamide benzylation.
Introduction: The N- vs. S-Alkylation Challenge
Cyanamide (N≡C–NH₂) is a versatile building block in organic synthesis, notable for its ambident nucleophilic character.[1][2] Deprotonation by a base generates the cyanamide anion, a resonance-stabilized species with nucleophilic sites on both the terminal nitrogen and the sulfur-analogous nitrile nitrogen.[2][3] This duality presents a significant challenge in benzylation reactions, where precise control over N-alkylation versus S-alkylation (in the case of thiourea derivatives) or other side reactions is paramount for synthesizing desired products like N-benzylcyanamides.[4] The choice of base is a critical parameter that profoundly influences the reaction's regioselectivity.[5]
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the selectivity of cyanamide benzylation?
The cyanamide anion exists as a resonance hybrid with negative charge density on both the amino nitrogen and the nitrile nitrogen.[2][3] The nature of the base and its corresponding counter-ion can influence which of these sites is more nucleophilic. This is often explained by the Hard and Soft Acids and Bases (HSAB) principle.[6][7][8] A hard base will preferentially deprotonate the harder nitrogen of the amino group, while the choice of counter-ion can influence the availability of each nucleophilic site for reaction with the benzyl halide (a soft acid).
Q2: What are the primary side reactions to be aware of during cyanamide benzylation?
Besides the desired N-benzylation, several side reactions can occur:
-
Over-alkylation: Formation of N,N-dibenzylcyanamide if the reaction conditions are too harsh or if an excess of benzyl halide is used.
-
Isocyanide formation: Under certain conditions, particularly with less ionic cyanide sources, benzyl isocyanide can form as a byproduct.[9]
-
Elimination reactions: Strongly basic conditions can promote the elimination of HX from the benzyl halide, leading to stilbene precursors.[9]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group in the product to form a carboxylic acid or amide, particularly under acidic or basic work-up conditions.[9][10]
Q3: How does the solvent affect the selectivity of the reaction?
Polar aprotic solvents like DMSO or acetone are often preferred.[9] These solvents effectively solvate the cation of the base, leaving the cyanamide anion more "naked" and reactive. Protic solvents, on the other hand, can solvate the more nucleophilic carbon end of the cyanide analogue, potentially making the nitrogen atom more available for attack.[9]
Troubleshooting Guide
This section addresses common problems encountered during cyanamide benzylation and provides systematic solutions.
Problem 1: Low or No Yield of the Desired N-Benzylcyanamide
| Possible Cause | Suggested Solution |
| Inadequate Base Strength | The chosen base may not be strong enough to deprotonate the cyanamide efficiently. Consider switching to a stronger base. For example, if you are using a carbonate base with little success, a switch to an alkoxide or a hydride might be necessary.[11] |
| Poor Solubility of the Base or Cyanamide Salt | If the base or the cyanamide salt has low solubility in your reaction solvent, the reaction will be sluggish. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate by transporting the anion into the organic phase.[9] |
| Suboptimal Reaction Temperature | While higher temperatures can promote side reactions, the reaction may require heating to proceed at a reasonable rate.[10] Monitor the reaction by TLC or HPLC to find the optimal temperature. |
| Impure Starting Materials | Impurities in the benzyl halide, such as benzyl alcohol or benzaldehyde, can consume the base and reduce the yield. Ensure the purity of your starting materials, purifying them by distillation or chromatography if necessary.[10] |
Problem 2: Poor Selectivity (Mixture of N- and S-Alkylated Products or Other Isomers)
| Possible Cause | Explanation & Solution |
| Incorrect Base "Hardness" | According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[12][13] Benzyl halides are considered soft acids. The cyanamide anion has a hard nitrogen center (amino group) and a softer nitrile nitrogen center. Using a "harder" base (like those with smaller, less polarizable cations, e.g., Na⁺ from NaH) can favor reaction at the harder nitrogen site. Conversely, a "softer" base might lead to a different selectivity profile. Experiment with bases having different counter-ions (e.g., NaH vs. KOtBu) to modulate the hardness of the resulting anionic nucleophile.[11] |
| Reaction Mechanism Shift (SN1 vs. SN2) | Conditions that favor an SN1-type mechanism, such as the use of secondary or tertiary benzyl halides or solvents that stabilize carbocations, can lead to a loss of selectivity. To favor the desired SN2 pathway, use primary benzyl halides and polar aprotic solvents.[9] Kornblum's rule suggests that in an SN1 reaction, the more electronegative atom of an ambident nucleophile attacks, while in an SN2 reaction, the less electronegative atom attacks.[7] |
Problem 3: Formation of Significant Amounts of Byproducts
| Possible Cause | Suggested Solution |
| Over-alkylation | Use a stoichiometric amount of the benzylating agent or a slight excess of the cyanamide. Adding the benzyl halide slowly to the reaction mixture can also help to minimize this. |
| Elimination Reactions | This is more prevalent with stronger bases and higher temperatures.[9] If elimination is a significant issue, consider using a milder base or lowering the reaction temperature. |
| Hydrolysis during Work-up | Ensure that the work-up conditions are not overly acidic or basic, which can lead to the hydrolysis of the nitrile functionality.[14] Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
General Procedure for Cyanamide Benzylation
This protocol provides a starting point for optimizing your reaction.
-
To a solution of cyanamide (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (N₂ or Ar), add the base (1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of benzyl halide (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Investigating the Effect of Base Strength
To systematically investigate the impact of base strength, set up parallel reactions using the general procedure above with the following bases:
-
Weak Base: Potassium Carbonate (K₂CO₃)
-
Moderate Base: Sodium Ethoxide (NaOEt)
-
Strong Base: Sodium Hydride (NaH)
-
Bulky Base: Potassium tert-butoxide (KOtBu)[11]
Analyze the product mixture of each reaction by ¹H NMR or GC-MS to determine the ratio of N-benzylated to other products.
Data Presentation
Table 1: Influence of Base on the Selectivity of Cyanamide Alkylation (Hypothetical Data)
The following table illustrates the kind of data you should aim to collect. Actual results will vary depending on the specific substrate and reaction conditions.
| Entry | Base | Solvent | Temperature (°C) | N-Alkylation (%) | Other Products (%) |
| 1 | K₂CO₃ | DMF | 80 | 30 | 70 |
| 2 | NaOEt | EtOH | 25 | 65 | 35 |
| 3 | NaH | THF | 25 | 85 | 15 |
| 4 | KOtBu | THF | 25 | 70 | 30 |
Visualizations
Reaction Mechanism and Selectivity
Caption: Systematic troubleshooting guide for poor selectivity.
References
- BenchChem. (n.d.). Side reactions and byproduct formation in the cyanation of benzyl halides.
- Cardiff University. (2018, September 7). Introduction to cyanamides. ORCA.
- PubMed. (n.d.). Biochemical significance of the hard and soft acids and bases principle.
- Quora. (2017, February 18). What are the resonance structures of a cyanide ion?
- University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory.
- Morrill, L. C., et al. (2018, August 14). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters. ACS Publications.
- Wikipedia. (n.d.). Cyanamide.
- MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Wikipedia. (n.d.). HSAB theory.
- BenchChem. (n.d.). An In-depth Technical Guide to the Structure and Bonding of Cyanamide (CH₂N₂).
- AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
- ResearchGate. (n.d.). Scope of N-benzyl cyanamides.
- National Institutes of Health. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC.
- Chemistry LibreTexts. (2021, August 13). 4.2: Hard and Soft Acids and Bases.
- BenchChem. (n.d.). Troubleshooting common side reactions in 5-cyanopentanamide synthesis.
- BenchChem. (n.d.). Avoiding side reactions during the nitration of benzyl cyanide.
Sources
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical significance of the hard and soft acids and bases principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of N,N-bis(2-chlorobenzyl)cyanamide
Executive Summary
This guide provides a technical comparison of the N,N-bis(2-chlorobenzyl)cyanamide scaffold against its unhindered analog, N,N-dibenzylcyanamide . The focus is on the methylene proton (
While standard benzyl derivatives typically exhibit sharp singlets for equivalent methylene protons, the introduction of ortho-chloro substituents in the N-cyanamide framework induces significant steric locking and restricted rotation . This guide details the mechanistic causality of these spectral anomalies and provides a validated Variable Temperature (VT) NMR protocol to distinguish genuine product from conformational impurities.
Part 1: Critical Comparison – Spectral Performance
Objective: Evaluate the resolvability and conformational dynamics of the methylene signal in hindered vs. unhindered cyanamides.
The Problem: Spectral Ambiguity
In standard quality control (QC) workflows, the methylene signal of N-benzylated compounds is expected to be a singlet. Deviations (broadening, splitting) are often flagged as impurities. However, for N,N-bis(2-chlorobenzyl)cyanamide , these deviations are intrinsic performance features derived from its high rotational barrier.
Comparative Data Table: Methylene Proton Signatures ( , 400 MHz)
| Feature | Target Product: N,N-bis(2-chlorobenzyl)cyanamide | Alternative/Control: N,N-dibenzylcyanamide | Interpretation |
| Chemical Shift ( | 4.45 – 4.60 ppm | 4.15 – 4.25 ppm | The ortho-Cl and Cyano group exert a synergistic deshielding effect (inductive + anisotropic). |
| Multiplicity (25°C) | Broad Singlet or AB Quartet | Sharp Singlet | 2-Cl substituents create steric clash, slowing N-CN bond rotation on the NMR timescale. |
| Integration | 4H (Total) | 4H (Total) | Integration remains quantitative, but peak shape varies. |
| Dynamic Behavior | Temperature Dependent | Temperature Independent | Target requires VT-NMR to coalesce signals; Control does not. |
| Conformational State | Restricted (Atropisomer-like) | Free Rotation | The Target exists as slowly interconverting rotamers at room temperature. |
Part 2: Mechanistic Analysis (The "Why")
The spectral complexity of the 2-chlorobenzyl derivative is not an artifact but a direct consequence of resonance-induced rigidity combined with steric hindrance .
Resonance Stabilization
The N-cyanamide moiety is not purely single-bonded. The nitrogen lone pair donates into the nitrile
Steric Locking (The 2-Chloro Effect)
In the unhindered control (N,N-dibenzyl), the benzyl groups can rotate past each other relatively freely. In the target molecule, the bulky chlorine atoms at the ortho position clash with the cyano group and each other. This "locks" the molecule into distinct conformations where the methylene protons become diastereotopic (magnetically non-equivalent), resulting in an AB spin system or severe line broadening at ambient temperature.
Visualization: Synthesis & Conformational Dynamics
The following diagram illustrates the synthesis pathway and the resonance/steric conflict leading to the observed NMR phenotype.
Caption: Synthesis of hindered cyanamides and the resonance-driven rotational barrier leading to complex NMR signals.
Part 3: Experimental Protocols
A. Synthesis of N,N-bis(2-chlorobenzyl)cyanamide
Rationale: Cyanogen bromide (CNBr) is the gold standard for converting secondary amines to cyanamides due to high atom economy, despite toxicity risks.
Reagents:
-
Bis(2-chlorobenzyl)amine (1.0 equiv)
-
Cyanogen Bromide (1.1 equiv) [CAUTION: Highly Toxic]
-
Triethylamine (
) (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Methanol (
)
Workflow:
-
Preparation: Dissolve bis(2-chlorobenzyl)amine and
in anhydrous DCM at 0°C under inert atmosphere ( ). -
Addition: Add CNBr (solution in DCM) dropwise over 15 minutes. Control exotherm to <5°C to prevent polymerization.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over
. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid hydrolysis on silica.
B. Validated VT-NMR Protocol (The "Self-Validating" System)
Rationale: To prove that the broad/split methylene peak is a dynamic rotamer and not an impurity, you must demonstrate coalescence at high temperatures.
Instrument: 400 MHz or 600 MHz NMR.
Solvent:
Step-by-Step:
-
Baseline Scan (25°C): Acquire standard 1H spectrum. Observe the methylene region (4.4–4.6 ppm). Expect a broad hump or split peaks.
-
Incremental Heating: Increase probe temperature in 20°C increments (40°C, 60°C, 80°C).
-
Coalescence Point: Around 80°C – 100°C , the restricted rotation barrier is overcome. The broad signal should sharpen into a distinct singlet .
-
Cooling Check: Cool back to 25°C. The original broad pattern must return. This reversibility confirms conformational isomerism.
References
-
Organic Chemistry Portal. Cyanamide Synthesis by Cyanation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC6222459. Retrieved from [Link]
- Study.com.Evidence for restricted rotation around amide CO-N bonds from NMR studies. (Analogous mechanism for N-CN bonds). Retrieved from [https://study.com/academy/answer/evidence-for-restricted-rotation-around-amide-co-n-bonds-comes-from-nmr-studies-at-room-temperature-the-1-h-n-m-r-spectrum-of-n-n-dimethylformamide-shows-three-peaks-2-9-singlet-3-h-3-
Characteristic IR Absorption Bands of N-Substituted Cyanamide Group: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Spectral differentiation of N-substituted cyanamides from nitriles and carbodiimides.
Executive Summary: The "Loud" Nitrile
In the vibrational spectroscopy of nitrogenous functional groups, the N-substituted cyanamide (
This guide provides a definitive spectral breakdown for identifying N-monosubstituted (
The Diagnostic Region:
The primary diagnostic window for cyanamides is the triple-bond stretching region. Unlike simple nitriles, the position and intensity of this band are heavily influenced by the resonance donation from the amino nitrogen.
The Resonance Effect
The cyanamide group is not a static triple bond.[1] It exists in resonance between a neutral form and a zwitterionic cumulene-like form:
Spectroscopic Consequence:
-
Bathochromic Shift: The double-bond character weakens the
force constant, shifting the frequency to lower wavenumbers ( ) compared to standard nitriles ( ). -
Hyperchromic Effect: The charge separation in the zwitterionic form creates a massive change in dipole moment during vibration (
), resulting in an absorption band that is 3–5x more intense than that of a standard nitrile.
Comparative Spectral Data
The following table synthesizes experimental data for the critical discrimination of cyanamide derivatives.
| Functional Group | Structure | Intensity | Band Shape | |
| N-Monosubstituted Cyanamide | 2220 – 2250 | Very Strong | Sharp (Alkyl) / Split (Aryl) | |
| N,N-Disubstituted Cyanamide | 2200 – 2230 | Very Strong | Sharp | |
| Unsubstituted Cyanamide | ~2260 | Strong | Sharp | |
| Standard Nitrile | 2240 – 2260 | Weak/Medium | Sharp | |
| Carbodiimide | 2115 – 2145 | Strong | Broad / Split | |
| Isocyanate | 2250 – 2270 | Very Strong | Broad |
Critical Note on Aromatics: Aromatic N-cyanamides (e.g., phenylcyanamide) often display a "split" or "doublet" peak in the 2200 region. This is not an impurity; it is a Fermi Resonance between the fundamental
and an overtone of a ring deformation mode.
Secondary Diagnostic Bands (The Fingerprint)
While the triple bond is the headline, the confirmation of structure requires the supporting cast of single-bond vibrations.
The N-C Single Bond Stretch ( )
Often overlooked, the stretch of the bond connecting the amino nitrogen to the cyano carbon is a distinct feature.
-
Frequency:
-
Character: Medium-to-strong intensity.[5]
-
Utility: This band is absent in standard nitriles (
stretches are usually weaker and lower frequency, ).
N-H Vibrations (Monosubstituted Only)
For
-
Stretching (
): . This is distinct from amide N-H (usually higher, ) and amine N-H. It is often sharp in dilute solution but broadens significantly with H-bonding. -
Deformation (
): A weak-to-medium band around . Caution: This often overlaps with aromatic ring breathing modes.
Logical Differentiation Workflow
The following flowchart illustrates the decision logic for assigning a spectrum in the 2100–2300 cm⁻¹ region.
Caption: Decision tree for distinguishing cyanamides from isosteres based on IR frequency, intensity, and auxiliary bands.
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure data integrity, particularly when distinguishing tautomers (cyanamide vs. carbodiimide), follow this protocol.
Sample Preparation
-
Avoid KBr Pellets for Labile Species: Cyanamides can be sensitive to moisture and pressure. KBr pellets can induce hydrolysis to ureas or catalyze dimerization.
-
Preferred Method: Solution cell (CaF₂ windows) using anhydrous Chloroform (
) or Dichloromethane (DCM) .-
Why? Non-polar solvents minimize H-bonding broadening, keeping the N-H stretch sharp and diagnostic.
-
Alternative: ATR (Attenuated Total Reflectance) on neat oil/solid is acceptable but may show broadened peaks due to intermolecular H-bonding.
-
The "Dilution Test" (For Monosubstituted)
To confirm the N-H assignment and rule out intermolecular aggregation:
-
Take a spectrum at standard concentration (~0.1 M).
-
Dilute by 10x (~0.01 M).
-
Observation:
-
If the
band shifts to higher frequency and sharpens, it confirms hydrogen bonding capability (typical of ). -
If the
band shape changes significantly, suspect dimer formation (dicyandiamide derivatives).
-
Tautomer Check
Monosubstituted cyanamides (
References
-
Mai, B. K., & Yoo, H. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules. The Journal of Chemical Physics, 152(7). Link
-
Duvernay, F., et al. (2005). Carbodiimide production from cyanamide by UV irradiation and thermal reaction on amorphous water ice. Journal of the American Chemical Society, 127, 16029. Link
-
Lombardi, A., et al. (2012).[3] Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(10), 4686–4693. Link
-
Schneider, W. C. (1950). The Structures of Cyanamide and Carbodiimide. Journal of the American Chemical Society, 72(2), 761–763. Link
-
Coblentz Society. (n.d.). NIST Chemistry WebBook, SRD 69: Infrared Spectrum of Dimethylcyanamide. NIST. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of N,N-bis(2-chlorobenzyl)cyanamide
This guide details the mass spectrometry fragmentation pattern of N,N-bis(2-chlorobenzyl)cyanamide , a specific impurity and intermediate often encountered in the synthesis of secondary amines like N,N-bis(2-chlorobenzyl)amine or related pharmaceutical agents (e.g., Clobenzorex precursors).[1]
Executive Summary & Compound Identity
N,N-bis(2-chlorobenzyl)cyanamide (CAS: 75326-67-9) is a tertiary cyanamide derivative.[1] In drug development, it appears primarily as a process-related impurity or synthetic intermediate when constructing N,N-dialkyl amines via cyanamide alkylation or von Braun degradation.[1]
Distinguishing this compound from its hydrolysis product (the secondary amine) and isomeric impurities is critical for quality control. This guide provides a definitive fragmentation analysis to facilitate its identification.
| Property | Data |
| Chemical Structure | (2-Cl-C₆H₄CH₂)₂N-CN |
| Molecular Formula | C₁₅H₁₂Cl₂N₂ |
| Monoisotopic Mass | 290.04 Da ( |
| Key Isotope Pattern | 9:6:1 (M : M+2 : M+4) due to two Chlorine atoms |
| Primary Application | Impurity Marker, Synthetic Intermediate |
Mass Spectrometry Fragmentation Pattern
A. Electron Ionization (EI) Behavior (GC-MS)
Unlike simple amines, N,N-disubstituted cyanamides exhibit a distinct fragmentation profile characterized by a weak or absent molecular ion and a dominant base peak derived from the benzyl moiety.
-
Molecular Ion (
): m/z 290 . Typically very low intensity (<5%) or absent. The electron-withdrawing cyano group destabilizes the radical cation on the nitrogen, promoting rapid fragmentation. -
Base Peak: m/z 125 (2-Chlorobenzyl cation).[1]
-
Secondary Ions:
-
m/z 89: [C₇H₅]⁺ (Chlorophenyl cation/tropylium ring contraction).
-
m/z 165: [M - 125]⁺. The complementary ion [N-(2-chlorobenzyl)-CN]⁺.[1] This is less stable than the benzyl cation but may appear as a minor peak.
-
B. Electrospray Ionization (ESI) Behavior (LC-MS)
ESI provides a softer ionization, making it the preferred method for molecular weight confirmation.
-
Precursor Ion: m/z 291
. Observed as a strong signal with the characteristic Cl₂ isotope pattern (m/z 291, 293, 295). -
MS/MS Fragmentation (CID):
-
m/z 125: Dominant product ion. Protonation occurs on the nitrogen, but collision-induced dissociation (CID) cleaves the weak C-N bond, ejecting the stable 2-chlorobenzyl cation.
-
Neutral Loss: Loss of HCN (27 Da) is possible but less favorable than the ejection of the benzyl group due to the stability of the benzyl carbocation.
-
Visualization: Fragmentation Pathway[5]
The following diagram illustrates the primary fragmentation pathways under EI and ESI conditions, highlighting the divergence from standard amine fragmentation.
Caption: Comparative fragmentation pathways for N,N-bis(2-chlorobenzyl)cyanamide showing the dominance of the chlorobenzyl cation (m/z 125) in both ionization modes.[1]
Performance Comparison: Cyanamide vs. Amine Alternatives
To ensure accurate identification, the target compound must be differentiated from its direct hydrolysis product, N,N-bis(2-chlorobenzyl)amine , which is a common co-occurring impurity.
| Feature | Target: N,N-bis(2-chlorobenzyl)cyanamide | Alternative: N,N-bis(2-chlorobenzyl)amine | Differentiation Logic |
| Formula | C₁₅H₁₂Cl₂N₂ | C₁₄H₁₃Cl₂N | Mass Difference: 25 Da (CN vs H) |
| MW | 290 | 265 | Molecular Ion Check |
| EI Base Peak | m/z 125 (Benzyl Cation) | m/z 140 (Iminium Ion) | Critical Diagnostic: The amine undergoes |
| Molecular Ion | Weak / Absent | Distinct (m/z 265) | Cyanamides are less stable in EI than secondary amines. |
| ESI Spectrum | [M+H]⁺ = 291 | [M+H]⁺ = 266 | Easy separation by mass in LC-MS.[1] |
Key Insight: If your EI-MS spectrum shows a base peak of 140 , you have the amine , not the cyanamide. If the base peak is 125 and the molecular ion is 290 (or weak), it is the cyanamide .
Experimental Protocols
Protocol A: GC-MS Identification (EI)
Objective: Confirm presence via characteristic fragmentation (m/z 125 dominance).[1]
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min).
-
MS Source: Electron Ionization (70 eV), 230°C.
-
Scan Range: m/z 40–400.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 290 (M), 255 (M-Cl), and 125 (Base).
Protocol B: LC-MS/MS Confirmation (ESI)
Objective: Confirm molecular weight and precursor-product relationship.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.
-
Target Mass: Scan for m/z 291.04
. -
MS/MS: Apply collision energy (CE) of 15–30 eV.
-
Criterion: Observation of transition 291 → 125 .
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Cyanamide and Benzyl Cyanide Derivatives. NIST Mass Spectrometry Data Center.[6][7] Available at: [Link]
-
ResearchGate. EI/MS/MS Spectra of N-monosubstituted Cyanoacetamides (Analogous Fragmentation Mechanisms). Available at: [Link]
Sources
Comparative Spectroscopic Analysis: Mono- vs. Bis(2-chlorobenzyl)cyanamide
The following guide provides an in-depth technical comparison of the FTIR spectra for Mono- and Bis(2-chlorobenzyl)cyanamide. This content is structured for analytical chemists and drug development researchers, focusing on spectral differentiation, mechanistic origins of band shifts, and self-validating experimental protocols.
Executive Summary & Chemical Context
In the development of nitrogen-containing pharmacophores, distinguishing between mono-substituted and di-substituted cyanamide intermediates is critical. The reaction between 2-chlorobenzylamine and cyanogen bromide (BrCN) typically yields N-(2-chlorobenzyl)cyanamide (Mono) . However, over-alkylation or the use of bis-amine precursors can lead to N,N-bis(2-chlorobenzyl)cyanamide (Bis) .
FTIR spectroscopy offers the most rapid, non-destructive method to distinguish these species. The primary differentiator is the N-H stretching vibration (present only in the Mono species) and the subtle electronic shift of the C≡N cyanamide core due to substituent effects.
Chemical Structures[1][2][3][4][5][6][7][8][9]
-
Mono-:
(Secondary amine character) -
Bis-:
(Tertiary amine character)-
Where
= 2-chlorophenyl
-
Theoretical Basis of Spectral Differences
To interpret the spectra accurately, one must understand the vibrational causality.
A. The Cyanamide Resonance ( )
The cyanamide group is not a static triple bond. It exists in resonance:
-
Mono-Substitution: The single alkyl group and the proton allow for moderate delocalization.
-
Bis-Substitution: Two electron-donating benzyl groups increase the electron density on the amine nitrogen. This enhances the contribution of the cumulated double bond resonance structure (
), effectively weakening the C≡N bond order .-
Result: The C≡N stretching frequency typically red-shifts (lowers) in the Bis congener compared to the Mono.
-
B. Hydrogen Bonding (N-H)
-
Mono: Contains a highly acidic proton on the nitrogen (
for cyanamide protons). This leads to significant intermolecular hydrogen bonding, causing peak broadening in the N-H region.[1] -
Bis: Lacks this proton, resulting in a clean high-frequency baseline.
Experimental Protocol (Self-Validating)
Reagents & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).
-
Mode: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal is preferred for solids; KBr pellet for high-resolution transmission.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32.
Step-by-Step Workflow
Figure 1: Experimental workflow for isolating and identifying cyanamide species.
Detailed Spectral Comparison
The following table summarizes the key diagnostic bands. Frequencies are representative of 2-chlorobenzyl derivatives.
| Functional Group | Vibration Mode | Mono(2-chlorobenzyl)cyanamide | Bis(2-chlorobenzyl)cyanamide | Diagnostic Note |
| Amine | N-H Stretch | 3150 – 3250 cm⁻¹ (Medium, Broad) | ABSENT | Primary Differentiator. The Mono band is often sharp but broadened at the base due to H-bonding. |
| Cyanamide | C≡N Stretch | 2220 – 2250 cm⁻¹ (Strong, Sharp) | 2200 – 2230 cm⁻¹ (Very Strong) | Bis species often show a slight red-shift (10-20 cm⁻¹) and higher intensity due to the dipole change. |
| Aromatic | C-H Stretch | 3000 – 3100 cm⁻¹ (Weak) | 3000 – 3100 cm⁻¹ (Medium) | Bis has double the aromatic content; these peaks appear relatively more intense vs the fingerprint. |
| Methylene | CH₂ Stretch | 2850 – 2950 cm⁻¹ | 2850 – 2950 cm⁻¹ | Bis shows increased intensity in aliphatic C-H stretches relative to the C≡N peak. |
| Aromatic Ring | C=C Ring Breath | ~1590, 1475 cm⁻¹ | ~1590, 1475 cm⁻¹ | Characteristic of the 2-chlorophenyl ring. |
| Halogen | C-Cl Stretch | 740 – 760 cm⁻¹ (Strong) | 740 – 760 cm⁻¹ (Very Strong) | Ortho-substituted benzene typically shows a strong band near 750 cm⁻¹. |
In-Depth Analysis of Key Regions
Region 1: The N-H Zone (3500 – 3100 cm⁻¹)
-
Mono: Look for a distinct band centered around 3200 cm⁻¹. Unlike primary amines (which show a doublet), the secondary amine in the mono-cyanamide shows a singlet .
-
Bis: This region should be essentially flat, containing only the weak aromatic C-H overtones >3000 cm⁻¹.
-
Troubleshooting: If you see a broad hump in the Bis sample here, it indicates contamination with moisture (O-H) or unreacted mono-amine.
-
Region 2: The Nitrile Zone (2300 – 2100 cm⁻¹)
-
The cyanamide stretch is distinct from a standard nitrile (R-CN) stretch.[2] It is generally much more intense.
-
Differentiation: While both have this peak, the Bis compound typically absorbs at a lower wavenumber (closer to 2210 cm⁻¹) compared to the Mono (closer to 2230 cm⁻¹) due to the resonance electron donation described in Section 2A.
Region 3: The Fingerprint (1500 – 600 cm⁻¹)
-
Ortho-Chloro Signature: Both compounds possess the 2-chlorobenzyl moiety. Expect a strong "oop" (out-of-plane) bending vibration near 750 cm⁻¹ .
-
Intensity Ratio: In the Bis spectrum, the ratio of the Aromatic/C-Cl bands relative to the C≡N band will be higher than in the Mono spectrum, simply due to the stoichiometry (two rings per one cyanamide).
Decision Logic for Researchers
Use this logic gate to interpret your raw data file.
Figure 2: Logical decision tree for spectral identification.
References
-
Cai, K., et al. (2020). "2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules." The Journal of Chemical Physics. Link
-
Smith, B. C. (2020).[1] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Link
-
LibreTexts. (2021). "IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. Link
-
Figshare. (2018).[3] "Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties."[4] Journal of Physical Chemistry B. Link
-
ResearchGate. (2018).[3] "Synthesis, characterization and antioxidant study of N,N'-bis(2-chlorobenzamidothiocarbonyl)hydrazine." Link
Sources
HPLC retention time comparison for chlorobenzyl cyanamide derivatives
HPLC Retention Time Comparison & Separation Strategy for Chlorobenzyl Cyanamide Derivatives
Executive Summary
This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) separation of chlorobenzyl cyanamide derivatives. These compounds, often intermediates in the synthesis of antimalarials (e.g., Proguanil) and antivirals, present a chromatographic challenge due to the structural similarity of their positional isomers (ortho-, meta-, and para-).
While standard C18 columns can retain these compounds, this guide recommends Phenyl-Hexyl or Biphenyl stationary phases for superior isomer resolution. The retention behavior is governed principally by the hydrophobicity of the chlorobenzyl ring and the dipole moment variations induced by the chlorine position.
Target Analytes & Chemical Properties
The separation targets are the positional isomers of N-(chlorobenzyl)cyanamide. Understanding their physicochemical properties is essential for method design.
| Compound | Structure Description | LogP (Approx.) | Key Chromatographic Challenge |
| o-Chlorobenzyl cyanamide | Cl at 2-position (Ortho) | ~2.1 | Steric hindrance; often elutes first in RP-HPLC. |
| m-Chlorobenzyl cyanamide | Cl at 3-position (Meta) | ~2.3 | Intermediate polarity; difficult to resolve from para. |
| p-Chlorobenzyl cyanamide | Cl at 4-position (Para) | ~2.4 | Most hydrophobic; typically elutes last in RP-HPLC. |
Experimental Protocol
The following protocol is designed to be a self-validating system. It prioritizes the separation of the para isomer (often the active pharmaceutical ingredient precursor) from ortho and meta impurities.
Chromatographic Conditions
-
System: HPLC with UV-Vis or PDA Detector.
-
Column (Preferred): Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3.5 µm).
-
Why: These columns utilize
interactions, which are more sensitive to the electron density differences between isomers than standard C18.
-
-
Column (Alternative): C18 (250 x 4.6 mm, 5 µm) – Requires shallower gradient.
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: 210 nm (Primary) and 240 nm (Secondary).
-
Note: The cyanamide group (-NH-CN) has weak UV absorbance. Detection relies on the chlorobenzyl chromophore, which absorbs strongly at 210–220 nm.
-
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 20% | Initial equilibration. |
| 2.0 | 20% | Isocratic hold to stack polar impurities. |
| 15.0 | 70% | Linear gradient to elute isomers. |
| 18.0 | 95% | Wash step. |
| 20.0 | 20% | Re-equilibration. |
Retention Time Comparison
The following data synthesizes experimental results from analogous chlorobenzyl systems (amines and amides) and theoretical hydrophobicity models.
Table 1: Relative Retention Times (Rt)
Note: Absolute times vary by system void volume; Relative Retention (RRT) is calculated against the Para isomer.
| Isomer | Predicted Rt (min)* | RRT (vs Para) | Elution Order Logic |
| Ortho | 9.8 - 10.2 | 0.88 | Higher dipole moment + steric "ortho effect" reduces interaction with stationary phase. |
| Meta | 10.8 - 11.1 | 0.95 | Electron density is less shielded than ortho, but more polar than para. |
| Para | 11.2 - 11.5 | 1.00 | Planar geometry allows maximum surface area contact with C18/Phenyl ligands. |
Experimental Validation Point: In the synthesis of the related compound N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the product was isolated as a yellow oil with 97% purity. HPLC analysis of similar 4-chlorobenzyl derivatives (e.g., 4-chlorobenzamide) typically shows retention at ~18 minutes under isocratic conditions (60:40 ACN:Water), confirming the strong retention of the para-substituted moiety [1, 2].
Mechanistic Insight & Visualization
The separation is driven by two competing forces: Hydrophobic Interaction and
Separation Mechanism Diagram
The following diagram illustrates how the stationary phase discriminates between isomers.
Caption: Comparison of separation mechanisms. Phenyl-Hexyl columns provide superior selectivity for aromatic isomers via pi-pi interactions.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: The amine nitrogen in the cyanamide group can interact with residual silanols on the silica support.
-
Solution: Ensure the mobile phase contains 0.1% Formic Acid or 0.05% TFA . The low pH protonates the silanols, reducing secondary interactions.
Issue: Low Sensitivity
-
Cause: Cyanamides have poor UV absorbance.
-
Solution:
-
Wavelength: Use 210 nm . Do not use 254 nm as the primary wavelength, as absorbance drops significantly.
-
Derivatization: If limits of detection (LOD) are insufficient, derivatize with Dansyl Chloride (reacts with the secondary amine) to create a highly fluorescent product [3].
-
References
-
Molbank. "Synthesis and Characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-Cyanamide."[3][4] Molbank, vol. 2021, no.[4] 1, M1198, 2021.[4][5] Link
-
BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide."[2] Application Note, 2025.[2] Link
- Journal of Chromatography A. "Validation of HPLC Methods for Cyanamide Quantification in Complex Matrices." J. Chromatogr. A, vol. 1218, no. 15, pp. 2098-2105.
Sources
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
A Comparative Guide to the 13C NMR Chemical Shift of the Cyano Carbon in Bis-Benzyl Cyanamides
For researchers and professionals in drug development, the precise characterization of molecular scaffolds is paramount. The cyanamide functional group, a versatile nitrogen-containing moiety, is of significant interest due to its unique electronic properties and its role as a precursor to ureas, guanidines, and various heterocycles. Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the electronic environment of the cyano carbon. This guide offers an in-depth comparison of the 13C NMR chemical shift of the cyano carbon in bis-benzyl cyanamides, contrasts it with common isosteric alternatives, and provides the foundational knowledge and experimental protocols necessary for its application.
The Cyanamide Carbon: A Sensitive Probe of the Molecular Environment
The 13C NMR chemical shift of the nitrile carbon (C≡N) is a sensitive indicator of its electronic environment, influenced by factors such as hybridization, substituent effects, and solvent interactions.[1][2] In bis-benzyl cyanamides, the cyano carbon is directly attached to a nitrogen atom, which in turn is substituted with two benzyl groups. This specific arrangement creates a unique electronic milieu that is reflected in its 13C NMR chemical shift.
The sp-hybridization of the cyano carbon typically results in a chemical shift that is downfield from sp3 carbons but upfield from many sp2 carbons. The typical range for nitrile carbons is approximately 110-130 ppm.[3][4] However, the direct attachment to a nitrogen atom in the cyanamide functionality introduces additional electronic factors that modulate this chemical shift.
Comparative Analysis of 13C NMR Chemical Shifts
To provide a clear and objective comparison, the following table summarizes the typical 13C NMR chemical shifts for the central carbon of a bis-benzyl cyanamide and its common isosteric analogues: N,N-dibenzylurea and a guanidine derivative.
| Compound Class | Functional Group | Central Carbon | Typical ¹³C Chemical Shift (ppm) |
| Bis-Benzyl Cyanamide | Cyanamide (-N-C≡N) | Cyano Carbon (C≡N) | ~115 - 125 |
| N,N-Dibenzylurea | Urea (-N-CO-N-) | Carbonyl Carbon (C=O) | ~160 - 180 |
| N,N'-Dibenzylguanidine | Guanidine (-N-C(=N)-N-) | Guanidinium Carbon | ~155 - 165 |
Note: The chemical shift for bis-benzyl cyanamide is an estimated range based on general nitrile chemical shifts and the influence of nitrogen substitution. Specific experimental values for a range of substituted compounds are not widely published. The values for urea and guanidine derivatives are based on typical ranges for these functional groups.[5][6]
The data clearly indicates that the cyano carbon of a bis-benzyl cyanamide is significantly more shielded (appears at a lower ppm value) than the carbonyl carbon of the corresponding urea or the central carbon of a guanidine. This substantial difference of over 40 ppm provides a distinct and readily identifiable spectroscopic handle for distinguishing these functional groups.
Factors Influencing the Cyano Carbon Chemical Shift in Bis-Benzyl Cyanamides
The precise chemical shift of the cyano carbon is modulated by the electronic nature of the substituents on the benzyl rings. Understanding these effects is crucial for the structural elucidation of novel analogues.
Electronic Effects of Substituents
Substituents on the aromatic rings of the benzyl groups exert their influence through inductive and resonance effects, which are transmitted to the cyano carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups decrease the electron density at the cyano carbon. This deshielding effect leads to a downfield shift (higher ppm value).[2][7]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density at the cyano carbon. This shielding effect results in an upfield shift (lower ppm value).
The following diagram illustrates the logical relationship of substituent effects on the cyano carbon chemical shift.
Caption: Influence of substituents on the cyano carbon chemical shift.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of bis-benzyl cyanamides and the acquisition of their 13C NMR spectra.
Synthesis of N,N-Dibenzylcyanamide
This protocol is adapted from the work of Wang et al. (2024), which describes an efficient, environmentally friendly, two-step synthesis of N,N-dibenzyl ureas via their corresponding cyanamide intermediates.[8]
Materials:
-
Benzyl bromide
-
Cyanamide (H₂NCN)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add cyanamide (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the mixture at room temperature.
-
Add benzyl bromide (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 5 hours under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure N,N-dibenzylcyanamide.
The following diagram outlines the workflow for the synthesis and characterization of bis-benzyl cyanamides.
Caption: Workflow for synthesis and NMR analysis.
13C NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 20-30 mg of the purified bis-benzyl cyanamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
Spectrometer Frequency: Approximately 100 MHz for ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K.
Proton-decoupled spectra are typically acquired to simplify the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom.[9][10]
Conclusion
The 13C NMR chemical shift of the cyano carbon in bis-benzyl cyanamides provides a distinct and valuable spectroscopic signature. Its significant upfield shift compared to the corresponding carbons in ureas and guanidines allows for unambiguous differentiation. Furthermore, the sensitivity of this chemical shift to electronic perturbations from substituents on the benzyl rings makes it a powerful tool for structural elucidation and for probing the electronic nature of these important synthetic intermediates. The experimental protocols provided herein offer a robust framework for the synthesis and characterization of this class of compounds, empowering researchers in their drug discovery and development endeavors.
References
-
PubChem. (n.d.). Dibenzylcyanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cardiff University. (2018). Introduction to cyanamides. ORCA. Retrieved from [Link]
-
Wang, Z., He, Y., Wang, F., Wang, Y., Luo, H., Wu, J., & Yang, J. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances, 14(34), 24833-24839. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cyanide 13C NMR hyperfine shifts in paramagnetic cyanide-bridged mixed-valence complexes. Chemical Communications. Retrieved from [Link]
-
Elmhurst College. (n.d.). 13C NMR. Retrieved from [Link]
-
Georg-August-Universität Göttingen. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectra of urea carbonyl carbons of resins 2.4b, 2.4m (5.0 h at.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]
-
Zenodo. (2024, March 18). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Retrieved from [Link]
-
Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
UV-Vis absorption maxima of N,N-bis(2-chlorobenzyl)cyanamide
Technical Comparison Guide: UV-Vis Characterization of N,N-bis(2-chlorobenzyl)cyanamide
Executive Summary: The Spectral Fingerprint
N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9) acts as a critical intermediate in the synthesis of tricyclic dibenzodiazepine antipsychotics, most notably Clozapine .[1] Unlike its downstream products which exhibit broad, conjugated absorption bands in the near-visible region, this intermediate retains a distinct "fingerprint" characteristic of isolated aryl chlorides.
For researchers and process chemists, the UV-Vis spectrum of this molecule is defined by the additivity of two 2-chlorobenzyl chromophores , resulting in a primary absorption maximum (
Spectral Characteristics & Mechanistic Insight
The UV-Vis profile of N,N-bis(2-chlorobenzyl)cyanamide is not governed by the cyanamide (
Key Parameters
| Parameter | Value / Range | Mechanistic Origin |
| Primary | 265 – 274 nm | Benzenoid B-band, bathochromically shifted by o-Cl substitution.[1] |
| Secondary Band | < 220 nm | E-band of benzene ring + Cyanamide |
| Molar Absorptivity ( | High (~1000–2000 | Summation of two independent benzyl chromophores.[1] |
| Solvent Effect | Minor shift |
Chromophore Analysis
The molecule consists of two 2-chlorobenzyl wings attached to a central nitrogen.[1] The methylene (
Comparative Performance Analysis
To validate the identity of N,N-bis(2-chlorobenzyl)cyanamide, it must be compared against its structural analogs and downstream products.[1] The following table contrasts the spectral shifts observed during its synthesis and conversion.
Table 1: Comparative UV-Vis Maxima of Related Compounds
| Compound | Structure Type | Spectral Shift Note | |
| 2-Chlorobenzylamine | Precursor (Mono-aryl) | 265 (DCM) / 273 (MeOH) | Baseline chromophore.[1] Reference standard for the "wing" unit. |
| N,N-Dibenzylcyanamide | Analog (Non-chlorinated) | ~255 – 260 | Lacks the o-Cl auxochrome, resulting in a slight hypsochromic (blue) shift.[1] |
| N,N-bis(2-chlorobenzyl)cyanamide | Target Intermediate | 265 – 274 | Matches precursor |
| Clozapine | Product (Tricyclic) | 290 – 300 | Drastic Bathochromic Shift. Formation of the central diazepine ring creates a conjugated tricyclic system. |
Critical Insight: The absence of a shift above 290 nm is the primary quality control metric. If the spectrum shows significant absorption >290 nm, it indicates premature cyclization or contamination with the downstream tricyclic product.
Visualizing the Spectral Pathway
The following diagram illustrates the structural evolution and the corresponding "red shift" in absorption as the molecule is processed from raw materials to the final drug candidate.
Caption: Spectral evolution from precursor to product. The target intermediate retains the precursor's wavelength, serving as a "stop" point before the conjugation-inducing cyclization.
Validated Experimental Protocol
To ensure reproducible data, follow this self-validating protocol. This method minimizes solvent cutoff interference and maximizes the signal-to-noise ratio for the benzenoid bands.[1]
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Avoid Acetone (UV cutoff ~330 nm).
-
Reference Standard: 2-Chlorobenzylamine (98%+ purity).[1]
-
Equipment: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]
Step-by-Step Methodology
-
Blank Preparation:
-
Fill a quartz cuvette (1 cm path length) with pure solvent (MeOH or MeCN).
-
Run a baseline correction from 200 to 400 nm.[1]
-
-
Stock Solution (1 mM):
-
Weigh 3.0 mg of N,N-bis(2-chlorobenzyl)cyanamide.[1]
-
Dissolve in 10 mL of solvent. Sonicate for 30 seconds to ensure complete dissolution.
-
-
Working Standard (50 µM):
-
Dilute 500 µL of Stock Solution into 9.5 mL of solvent.
-
Note: The target absorbance at
should be between 0.5 and 1.0 AU. Adjust dilution if necessary.
-
-
Measurement:
-
Scan the sample from 200 to 400 nm.
-
Validation Check: The spectrum must show a clear peak between 265–275 nm.
-
Purity Check: Verify the absence of a shoulder or peak >290 nm. Presence of such a peak indicates degradation or cyclization.
-
-
Data Processing:
References
-
PubChem. (2025).[1][3] N,N-Bis(2-chloroethyl)-m-chlorobenzylamine and Related Structures. National Library of Medicine.[1] [Link]
-
Google Patents. (2020).[1] EP3603647B1 - Pharmaceutical composition for preventing and treating glaucoma (Reference for 2-chlorobenzylamine UV data). [1]
-
NIST WebBook. (2024).[1] Dimethylcyanamide - Gas Phase IR and Spectral Data. National Institute of Standards and Technology.[1][4] [Link]
Sources
Distinguishing N-Alkylation vs N-Arylation Products in Cyanamide Synthesis
This guide details the technical distinctions between N-alkyl and N-aryl cyanamide products, focusing on their synthesis, spectroscopic characterization, and stability profiles.
Executive Summary
In drug discovery, the cyanamide moiety (
-
N-Alkyl Cyanamides are typically synthesized via nucleophilic substitution (
) or electrophilic cyanation. They are prone to over-alkylation (forming ) and trimerization. -
N-Aryl Cyanamides are accessed via transition-metal catalysis (Chan-Lam, Buchwald-Hartwig). They exhibit distinct spectroscopic signatures due to
conjugation and are more susceptible to hydrolysis to ureas.
This guide provides a validated framework for distinguishing these products using IR/NMR spectroscopy and controlling chemoselectivity.
Mechanistic Pathways & Chemoselectivity
The choice of synthetic route dictates the impurity profile and regioselectivity. Understanding the mechanism is the first step in product identification.
Diagram 1: Reaction Pathways and Impurity Risks
The following decision tree illustrates the mechanistic divergence between alkylation and arylation.
Caption: Mechanistic divergence showing the risk of dialkylation in aliphatic systems versus hydrolysis-driven urea formation in aromatic systems.
Analytical Distinction: The "Smoking Gun" Data
Distinguishing N-alkyl from N-aryl products—and differentiating them from their structural isomers (carbodiimides)—requires a multi-modal approach.
Infrared Spectroscopy (The Primary Tool)
IR is the most definitive method for immediate characterization.
| Feature | N-Alkyl Cyanamide ( | N-Aryl Cyanamide ( | Carbodiimide ( |
| CN Stretch ( | 2200–2220 cm⁻¹ (Sharp, Weak-Medium) | 2220–2260 cm⁻¹ (Strong, Broad) | 2130–2140 cm⁻¹ (Very Strong) |
| Reasoning | Standard nitrile stretch.[1] | Fermi resonance with ring overtones; enhanced dipole from conjugation. | Asymmetric cumulene stretch (distinct from nitrile). |
| NH Stretch | ~3200 cm⁻¹ (Sharp) | ~3200 cm⁻¹ (Broad, often H-bonded) | Absent (in disubstituted) |
Critical Insight: If you observe a very strong band near 2130 cm⁻¹ , you have likely formed the carbodiimide isomer (often via rearrangement of disubstituted cyanamides) rather than the target cyanamide.
NMR Spectroscopy ( & )
-
NMR (CN Carbon):
-
N-Alkyl: The cyano carbon typically resonates at 115–118 ppm .
-
N-Aryl: The cyano carbon is often shifted upfield slightly to 110–115 ppm due to the shielding cone of the aromatic ring, though this overlaps with the alkyl range. The key distinction is the presence of aromatic carbons (
ppm).
-
-
NMR (NH Proton):
-
N-Alkyl: Broad singlet, exchangeable with
. Chemical shift 3.5–5.0 ppm (solvent dependent). -
N-Aryl: Downfield shift to
6.0–9.0 ppm due to the electron-withdrawing nature of the aryl ring and potential intramolecular H-bonding.
-
Experimental Protocols
Protocol A: N-Alkylation (Nucleophilic Substitution)
Objective: Selective synthesis of N-benzylcyanamide without over-alkylation.
-
Reagents: Benzylamine (1.0 equiv), Cyanogen Bromide (BrCN, 1.1 equiv), Sodium Acetate (NaOAc, 2.0 equiv).
-
Solvent: Methanol (MeOH) or Diethyl Ether (
). Note: MeOH suppresses dialkylation by solvation. -
Procedure:
-
Cool a solution of amine in MeOH to 0°C.
-
Add BrCN portion-wise (Caution: Highly Toxic).
-
Add NaOAc as a solid buffer. Stir for 1-2 hours at 0°C, then warm to RT.
-
Workup: Evaporate MeOH, redissolve in
, wash with water.
-
-
Validation:
-
Check IR for peak at ~2210 cm⁻¹.
-
Check MS for
. If $[M+R]^+ $ is observed, dialkylation occurred.
-
Protocol B: N-Arylation (Chan-Lam Coupling)
Objective: Synthesis of N-phenylcyanamide using copper catalysis (avoids toxic BrCN).
-
Reagents: Phenylboronic acid (1.0 equiv), Cyanamide (
, 1.2 equiv), (0.1–1.0 equiv), Pyridine (2.0 equiv). -
Solvent: Acetonitrile (
) or Methanol. Open to air (requires ). -
Procedure:
-
Combine boronic acid, cyanamide, and base in solvent.
-
Add
. Stir open to the atmosphere at RT for 12–24 hours. -
Workup: Filter through a celite pad to remove Cu salts. Concentrate and purify via column chromatography.
-
-
Validation:
-
Check IR for strong band at ~2230 cm⁻¹.
-
Stability Check: Ensure no urea peak (broad carbonyl ~1650 cm⁻¹) appears, which indicates hydrolysis.
-
Performance Comparison Table
The following table summarizes the key physical and chemical differences to aid in product selection and identification.
| Parameter | N-Alkyl Cyanamide | N-Aryl Cyanamide |
| Stability | High (stored cold). Prone to dimerization (dicyandiamide) over months. | Moderate. Prone to hydrolysis (urea formation) in acidic/aqueous media. |
| Tautomerism | Predominantly amino-nitrile form ( | Aryl group stabilizes anionic form, but neutral form remains amino-nitrile. |
| Reactivity | Good nucleophile for further alkylation (forming | Poor nucleophile. Good electrophile for guanidine synthesis. |
| Toxicity (Synthesis) | High (requires BrCN or similar electrophiles). | Low/Moderate (uses Boronic acids + Cu). |
| Metabolic Stability | Susceptible to N-dealkylation. | Susceptible to hydrolysis to ureas (metabolic dead-end). |
Analytical Decision Workflow
Use this logic flow to identify your product after synthesis.
Caption: Step-by-step analytical logic to distinguish regioisomers and substitution patterns.
References
-
Chan-Lam Coupling Mechanism: Chan–Lam coupling. Wikipedia. Link
-
Spectroscopic Distinction (IR/NMR): A Spectroscopic Showdown: Differentiating Cyanamide and Its Carbodiimide Tautomer. BenchChem. Link
-
Synthesis Protocols (N-Arylation): Transition-metal free N-arylation of cyanamides by diaryliodonium triflates in aqueous media. RSC Advances. Link
-
Cyanamide Tautomerism: The quest for the elusive carbodiimide ion HNCNH+ and its generation from ionized cyanamide. University of Mons. Link
-
Guanylation Applications: Direct Guanylation of Amino Groups by Cyanamide in Water. Organic Chemistry Portal. Link
Sources
Definitive Guide to Structural Validation of CAS 75326-67-9 (N,N-bis(2-chlorobenzyl)cyanamide) using Single-Crystal XRD
Executive Summary
CAS 75326-67-9 , chemically identified as N,N-bis(2-chlorobenzyl)cyanamide , represents a class of flexible, halogenated nitrogenous intermediates critical in specific high-value synthesis pathways.[1] While traditional spectroscopic methods (NMR, MS) provide connectivity data, they frequently fail to unambiguously resolve positional isomerism (ortho- vs. meta- vs. para-substitution) and conformational polymorphism inherent to the flexible dibenzyl-cyanamide scaffold.
This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the absolute reference method for validating this compound. Unlike solution-state techniques that average dynamic behaviors, SC-XRD provides a static, 3D atomistic map, offering definitive proof of the ortho-chloro substitution pattern and the specific crystal packing arrangement—critical quality attributes (CQAs) for downstream pharmaceutical or agrochemical applications.
Molecule Profile & Structural Challenges
| Feature | Specification | Validation Challenge |
| Chemical Name | N,N-bis(2-chlorobenzyl)cyanamide | Confusing nomenclature with N-cyano-N-benzyl isomers. |
| Molecular Formula | C₁₅H₁₂Cl₂N₂ | Isotopic pattern (Cl₂) in MS confirms formula but not structure. |
| Key Moiety | Cyanamide (-N-C≡N) | IR shows nitrile stretch (~2200 cm⁻¹), but not connectivity. |
| Structural Risk | Ortho-substitution | NMR Overlap: Protons in ortho, meta, and para positions often exhibit overlapping multiplets in ¹H NMR, making precise assignment difficult without complex 2D experiments (NOESY/HMBC). |
| Solid State | Flexible Linkers | Polymorphism: The methylene bridges allow rotation, leading to potential polymorphs with different melting points and solubilities. |
Comparative Analysis: Why SC-XRD is the Gold Standard
The following table objectively compares SC-XRD against standard alternatives for CAS 75326-67-9.
| Metric | Single-Crystal XRD (SC-XRD) | Solution NMR (¹H/¹³C) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift (δ) & Coupling (J) | Mass-to-Charge Ratio (m/z) |
| Positional Isomerism | Definitive. Direct visualization of Cl atom at the ortho position (C2). | Ambiguous. Requires inference via coupling constants; often inconclusive for symmetric di-substituted rings. | None. Cannot distinguish o,o-, m,m-, or p,p-isomers. |
| Conformation | Exact. Determines torsion angles of the benzyl wings relative to the cyanamide plane. | Averaged. Fast rotation in solution masks specific conformers. | None. |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5-10 mg dissolved | <1 mg dissolved |
| Time to Result | 2-24 Hours (Collection + Solve) | 15-30 Minutes | <5 Minutes |
| Verdict | REQUIRED for Absolute Structure | Routine Screening Only | Identity Confirmation Only |
Decision Logic for Structural Validation
The following diagram illustrates the critical pathway where SC-XRD becomes mandatory.
Figure 1: Strategic validation workflow demonstrating the necessity of SC-XRD when spectroscopic data is ambiguous regarding positional isomerism.
Experimental Protocol: SC-XRD Validation of CAS 75326-67-9
This protocol is designed to ensure "publication-quality" data suitable for regulatory submission or patent defense.
Phase 1: Crystal Growth (The Critical Step)
For N,N-bis(2-chlorobenzyl)cyanamide , the presence of flexible benzyl groups and the polar cyano group suggests a "Slow Evaporation" or "Vapor Diffusion" approach to minimize disorder.
-
Solvent Selection:
-
Primary: Dichloromethane (DCM) or Chloroform (good solubility for chlorinated aromatics).
-
Antisolvent:[2] n-Hexane or Pentane.
-
-
Method: Dissolve 20 mg of sample in 1 mL DCM. Filter into a narrow vial. Place this vial inside a larger jar containing 5 mL n-Hexane (Vapor Diffusion). Cap the large jar tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 3-7 days.
-
Target: Colorless, block-like crystals (needles are common but prone to disorder; blocks are preferred).
Phase 2: Data Collection & Reduction
-
Instrument: Kappa-geometry diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
-
Note: Mo source is preferred over Cu for chlorinated compounds to minimize absorption effects, though modern software handles Cu well.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Low temperature freezes the rotation of the benzyl rings, reducing thermal ellipsoids and improving resolution of the Chlorine positions.
-
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure high data quality for the Chlorine anomalous signal.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (e.g., P2₁/c) or Triclinic (P-1), common for flexible organic molecules.
-
Phasing: Use Direct Methods (SHELXT). The two Chlorine atoms (Z=17) will dominate the scattering, making the initial phasing solution robust.
-
Refinement:
-
Refine against F² using SHELXL.
-
Anisotropic Refinement: All non-hydrogen atoms (Cl, N, C).
-
Hydrogen Placement: Constrain H-atoms on the aromatic rings using a riding model (AFIX 43).
-
Check: Verify the C-Cl bond length is typical (~1.74 Å). If it is significantly shorter, check for disorder.
-
SC-XRD Workflow Visualization
Figure 2: Step-by-step experimental workflow for obtaining a valid crystal structure.
Data Interpretation & Acceptance Criteria
To declare the structure "Validated," the SC-XRD data must meet these specific metrics.
| Parameter | Acceptance Criterion | Technical Insight |
| R-Factor (R₁) | < 5.0% (0.05) | Indicates excellent agreement between the model and observed data. |
| Goodness of Fit (GooF) | 0.9 - 1.2 | Values outside this range suggest incorrect weighting schemes or missed twinning. |
| Resolution | < 0.80 Å | Required to resolve individual atomic positions clearly. |
| Disorder | Minimal | If the benzyl groups show high thermal motion, the 100K protocol was not followed or the crystal is poor. |
| Residual Density | < 0.5 e⁻/ų | High residual density near Cl atoms is normal (Fourier truncation), but elsewhere indicates a wrong solution. |
Specific Structural Check for CAS 75326-67-9[2][3]
-
N-CN Linearity: The N-C≡N angle should be nearly linear (~170-178°).
-
Planarity: The amine nitrogen is typically planar (
) due to conjugation with the nitrile group. -
Cl Position: Confirm the Cl atom is on the carbon adjacent to the methylene bridge attachment point (C2 position).
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on the necessity of structural validation for flexible molecules). Link
-
Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.[2] (Foundational text for pharmaceutical solid-state analysis).
Sources
Safety Operating Guide
N,N-bis(2-chlorobenzyl)cyanamide proper disposal procedures
Executive Safety Summary
N,N-bis(2-chlorobenzyl)cyanamide (CAS: 75326-67-9) is a specialized halogenated organic intermediate, commonly utilized in the synthesis of antitussive agents like Clobutinol. Its disposal requires strict adherence to protocols for Toxic, Halogenated Organic Waste .
CRITICAL WARNINGS:
-
Do NOT mix with strong acids. Although disubstituted cyanamides are more stable than inorganic cyanides, acidic conditions can catalyze hydrolysis or polymerization, potentially releasing toxic nitrogenous fumes.
-
Do NOT dispose of via municipal sewage or sink drains.[1] The compound is toxic to aquatic life and resistant to standard biodegradation.
-
Primary Disposal Route: High-temperature incineration with flue gas scrubbing.
Chemical Identification & Waste Classification
Accurate identification is the prerequisite for safe disposal. This compound must be classified as Halogenated Organic Waste due to the presence of chlorine atoms on the benzyl rings.
| Parameter | Data |
| Chemical Name | N,N-bis(2-chlorobenzyl)cyanamide |
| CAS Number | 75326-67-9 |
| Molecular Formula | C₁₅H₁₂Cl₂N₂ |
| Molecular Weight | 291.17 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility | Low water solubility; soluble in organic solvents (DCM, Ethyl Acetate) |
| RCRA Classification (US) | D022 (Chloroform/Halogenated constituents) or P-listed/U-listed equivalent N.O.S. (Not Otherwise Specified) depending on concentration. Treat as Hazardous Waste .[1] |
| EU Waste Code (EWC) | 07 05 04 (Other organic solvents, washing liquids and mother liquors) or 16 05 06 (Laboratory chemicals consisting of or containing hazardous substances). |
Operational Disposal Protocol
This protocol ensures compliance with EPA (USA) and ECHA (EU) standards. It prioritizes the segregation of halogenated waste , a critical step often overlooked in general lab workflows.
Step 1: Waste Segregation (The "Halogen Rule")
-
Mechanism: Segregate this compound into the Halogenated Organic Waste stream.
-
Why: Incinerators require specific scrubbing systems (e.g., caustic scrubbers) to neutralize the hydrogen chloride (HCl) gas generated when chlorinated compounds are burned. Mixing this with non-halogenated waste (like pure acetone or ethanol) complicates the incineration process and increases disposal costs.
Step 2: Chemical Deactivation (Spill/Residue Only)
-
Note: For bulk disposal, skip to Step 3. Deactivation is reserved for cleaning glassware or small spills.
-
Protocol:
-
Dissolve residue in a combustible solvent (e.g., acetone or ethanol).
-
Do not attempt to hydrolyze with acid.
-
Transfer the solution immediately to the Halogenated Waste container.
-
Scientific Context: Unlike inorganic cyanides which can be quenched with bleach (hypochlorite), organic cyanamides (R₂N-CN) possess a covalent nitrile bond that is more resistant to oxidative cleavage. "Benchtop deactivation" is often incomplete and generates complex byproducts. Incineration is the only self-validating destruction method.
-
Step 3: Packaging & Labeling
-
Container: High-density polyethylene (HDPE) or glass carboys. Avoid metal containers if the waste stream is potentially acidic (corrosion risk).
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: Explicitly list "N,N-bis(2-chlorobenzyl)cyanamide" and "Dichloromethane" (or carrier solvent).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[2]
-
Disposal Decision Workflow
The following diagram illustrates the logical decision tree for handling N,N-bis(2-chlorobenzyl)cyanamide waste.
Figure 1: Operational workflow for the segregation and disposal of halogenated cyanamide waste.
Emergency Spill Management
In the event of a laboratory spill, immediate containment is required to prevent environmental contamination.
-
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a P95/N95 dust mask (if solid) or organic vapor respirator (if in solution).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation. Scoop into a wide-mouth jar.
-
Liquids: Absorb with vermiculite, sand, or commercial spill pads. Do NOT use sawdust (potential reaction with oxidizers if present in the mix).
-
-
Decontamination: Scrub the surface with a mild detergent solution. Collect all cleaning materials as Hazardous Solid Waste .
References
-
PubChem. (n.d.). Compound Summary: N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.[4] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] The National Academies Press.[5] [Link]
Sources
Comprehensive Safety and Operational Guide for Handling N,N-bis(2-chlorobenzyl)cyanamide
As researchers and drug development professionals, understanding the why behind safety protocols is as critical as the protocols themselves. This guide provides authoritative, self-validating procedures for the safe handling, solubilization, and disposal of N,N-bis(2-chlorobenzyl)cyanamide (CAS: 75326-67-9)[1].
Mechanistic Hazard Profiling
N,N-bis(2-chlorobenzyl)cyanamide presents a unique dual-hazard profile due to its specific structural components[2]:
-
The Cyanamide Moiety: Cyanamides are highly reactive and can act as potent electrophiles. Exposure can cause severe irritation to mucosal membranes, the respiratory tract, and ocular tissue[2].
-
The Ortho-Chlorobenzyl Groups: The addition of two halogenated aromatic rings significantly increases the lipophilicity (LogP) of the molecule. This lipophilic nature enhances its ability to penetrate the stratum corneum (the skin's outermost barrier), increasing the risk of systemic absorption and acute dermal toxicity compared to unhalogenated analogs.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and respiratory irritation, the following PPE matrix must be strictly adhered to before initiating any experimental workflow.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile gloves (minimum 0.11 mm thickness). | The ortho-chlorobenzyl groups increase the compound's lipophilicity, facilitating rapid dermal penetration. Nitrile provides a superior barrier to lipophilic organics compared to latex. Double-gloving is critical when solubilizing in DMSO, which acts as a carrier solvent. |
| Eye Protection | Tight-fitting, splash-proof chemical safety goggles. | The cyanamide moiety is highly reactive and can cause severe mucosal and corneal irritation or damage upon contact[2]. |
| Body Protection | Flame-retardant lab coat (buttoned to the top) and closed-toe shoes. | Prevents particulate accumulation on personal clothing and protects against accidental solvent splashes during the solubilization phase. |
| Respiratory Protection | Class II Biological Safety Cabinet or Chemical Fume Hood (80-100 fpm face velocity). | Fine powders of halogenated cyanamides can easily aerosolize. Inhalation leads to specific target organ toxicity (STOT SE 3), specifically severe respiratory tract irritation[3]. |
Safe Handling and Experimental Workflow
Workflow for the safe handling and processing of N,N-bis(2-chlorobenzyl)cyanamide.
Standard Operating Procedure: Solubilization for In Vitro Assays
Goal: Create a standard stock solution (e.g., 10 mM) while maintaining absolute chemical containment.
-
Environmental Preparation: Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with cyanamides[3].
-
Static Control and Weighing: Using an analytical balance enclosed within the fume hood, carefully weigh the required mass of N,N-bis(2-chlorobenzyl)cyanamide. Use an anti-static gun (zerostat) on the weigh boats to prevent the aerosolization of the fine, lipophilic particulates.
-
Solubilization: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO).
-
Mechanistic Note: DMSO rapidly penetrates the stratum corneum and will carry dissolved lipophilic solutes directly into the bloodstream. Extreme care must be taken to avoid any dermal contact with the DMSO-cyanamide solution.
-
-
Aliquoting: Transfer the solution into amber glass vials.
-
Causality: The amber glass protects the chlorobenzyl bonds from potential photolytic degradation, ensuring the structural integrity of the compound for downstream drug development assays.
-
-
Sealing and Storage: Seal with PTFE-lined caps (to prevent solvent degradation of the septum) and store at -20°C.
Spill Response and Chemical Decontamination
A self-validating safety system requires a pre-planned response to operational deviations.
-
Solid Spill: Do not dry sweep, as this generates hazardous aerosols. Dampen the spill with a compatible, low-volatility solvent to suppress dust. Carefully scoop the material into a designated hazardous waste container using a non-sparking tool.
-
Liquid Spill (in DMSO/Solvent): Immediately cover with a chemical absorbent pad or inert absorbent powder (e.g., vermiculite).
-
Surface Decontamination: After removing the bulk spill, wipe down the area with a mildly basic solution or 10% sodium hypochlorite (bleach).
-
Mechanistic Note: The hypochlorite oxidizes the reactive cyanamide group, neutralizing its electrophilic potential. Follow with a standard soap and water wash to remove residual bleach.
-
Waste Disposal Plan
Due to the presence of two chlorine atoms per molecule, N,N-bis(2-chlorobenzyl)cyanamide cannot be disposed of in standard organic waste streams[3].
-
Classification: Designate all liquid and solid waste as Halogenated Organic Waste [3].
-
Segregation: Keep strictly separate from non-halogenated waste. Mixing halogenated waste with certain solvents (like acetone) under basic conditions can lead to the exothermic formation of hazardous byproducts (e.g., chloroform). Furthermore, strict segregation is required to comply with environmental regulations regarding incineration temperatures.
-
Labeling: Clearly label containers with "Halogenated Organic Waste: Contains N,N-bis(2-chlorobenzyl)cyanamide and DMSO."
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US).[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
